4-(3-methylcyclopentyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylcyclopentyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJNPYTOIGCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-methylcyclopentyl)morpholine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
The chemical structure of 4-(3-methylcyclopentyl)morpholine consists of a saturated six-membered morpholine ring, where the nitrogen atom is covalently bonded to the C1 position of a 3-methylcyclopentyl ring. The presence of the methyl group on the cyclopentyl ring introduces a chiral center, meaning this compound can exist as (1R,3R), (1S,3S), (1R,3S), and (1S,3R) stereoisomers.
Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C10H19NO | - |
| Molecular Weight | 169.26 g/mol | - |
| Boiling Point | ~220-240 °C | Estimated based on similar N-alkylated morpholines. |
| Melting Point | Not readily predictable | Likely a low-melting solid or a liquid at room temperature. |
| Density | ~0.95-1.05 g/cm³ | Estimated based on analogous compounds. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The morpholine moiety imparts some water solubility, while the cyclopentyl group increases lipophilicity. |
| pKa (of conjugate acid) | ~7.5 - 8.5 | Typical range for N-alkylated morpholines. |
| LogP | ~2.0 - 3.0 | Estimated partition coefficient, indicating moderate lipophilicity. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-methylcyclopentanone with morpholine. This two-step, one-pot reaction is a common and versatile method for forming C-N bonds.
Synthetic Workflow
Below is a DOT script representation of the synthetic workflow.
Technical Guide: 4-(3-methylcyclopentyl)morpholine - Synthesis, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-methylcyclopentyl)morpholine, a substituted morpholine derivative. Due to the absence of a readily available commercial source and corresponding CAS number in public databases, this document outlines a probable synthetic route and expected analytical data based on established chemical principles. The primary proposed synthesis involves the reductive amination of 3-methylcyclopentanone with morpholine. This guide details the experimental protocol for this synthesis, methods for purification and characterization, and presents the expected physicochemical properties in a structured format for ease of reference. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this and similar morpholine-containing compounds.
Identification and Physicochemical Properties
While a specific CAS number for this compound is not publicly cataloged, its identity can be established through its molecular structure and systematic nomenclature. The physicochemical properties of the starting materials are crucial for the successful synthesis of the target compound.
Table 1: Properties of Key Reactants
| Compound Name | 3-Methylcyclopentanone | Morpholine |
| CAS Number | 13368-42-8[1] | 110-91-8[2][3] |
| Molecular Formula | C₆H₁₀O | C₄H₉NO[3] |
| Molecular Weight | 98.14 g/mol | 87.12 g/mol [3] |
| Boiling Point | 144-145 °C | 128-130 °C |
| Density | 0.914 g/mL | 1.007 g/mL |
| Appearance | Colorless liquid | Colorless liquid with a characteristic amine-like odor[3] |
Proposed Synthesis: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-methylcyclopentanone with morpholine. This reaction proceeds in two main steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final amine product.
Synthetic Pathway
The reaction between a ketone (3-methylcyclopentanone) and a secondary amine (morpholine) initially forms an enamine intermediate with the elimination of water.[4][5][6] This enamine can then be reduced in situ to the desired saturated tertiary amine, this compound. Various reducing agents can be employed for this transformation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for yield and purity.
Materials:
-
3-Methylcyclopentanone
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM), add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Characterization and Analytical Data
As no experimental data for this compound is available in the searched literature, the following table presents the expected analytical characterization methods and general anticipated results based on the structure of the molecule and data for similar compounds.
Table 2: Expected Analytical Data for this compound
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group on the cyclopentyl ring, methylene protons of the cyclopentyl and morpholine rings, and the methine proton of the cyclopentyl ring attached to the nitrogen. |
| ¹³C NMR | Resonances for the methyl carbon, the five carbons of the cyclopentyl ring, and the four carbons of the morpholine ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₀H₁₉NO, MW: 169.26 g/mol ). |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups, C-N stretching, and C-O-C stretching of the morpholine ring. Absence of a C=O stretch from the starting ketone. |
| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the isolated compound. |
Experimental Workflow and Logic
The overall process from starting materials to the purified and characterized product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and analysis of the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound. The proposed reductive amination pathway is a robust and well-established method for the preparation of such N-substituted morpholines. The detailed experimental protocol and expected analytical data will be valuable for researchers aiming to synthesize this compound for further investigation in areas such as medicinal chemistry and materials science. While no specific biological activity has been reported for this particular molecule, the morpholine scaffold is a well-known pharmacophore present in numerous bioactive compounds, suggesting that this compound could be a valuable building block for the development of novel chemical entities.
References
- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
Spectroscopic Data for 4-(3-methylcyclopentyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-(3-methylcyclopentyl)morpholine. Due to the absence of published experimental spectra for this specific molecule, this document presents a detailed, predicted dataset for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established spectroscopic principles and data from structurally related compounds, offering a valuable resource for the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -O-CH ₂- (Morpholine) |
| ~2.55 | m | 1H | -N-CH - (Cyclopentyl) |
| ~2.45 | t | 4H | -N-CH ₂- (Morpholine) |
| ~1.90 - 2.10 | m | 2H | Cyclopentyl-CH ₂ |
| ~1.65 - 1.80 | m | 2H | Cyclopentyl-CH ₂ |
| ~1.40 - 1.55 | m | 2H | Cyclopentyl-CH ₂ |
| ~1.25 | m | 1H | -CH -CH₃ (Cyclopentyl) |
| ~0.95 | d | 3H | -CH-CH ₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~67.0 | -O-C H₂- (Morpholine) |
| ~65.0 | -N-C H- (Cyclopentyl) |
| ~54.0 | -N-C H₂- (Morpholine) |
| ~38.0 | -C H-CH₃ (Cyclopentyl) |
| ~33.0 | Cyclopentyl-C H₂ |
| ~24.0 | Cyclopentyl-C H₂ |
| ~20.0 | -CH-C H₃ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (Aliphatic) |
| 1465 | Medium | C-H bending (CH₂) |
| 1375 | Medium | C-H bending (CH₃) |
| 1115 | Strong | C-O-C stretching (Ether) |
| 1070 | Medium | C-N stretching (Alkyl amine) |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragmentation
| m/z | Proposed Fragment |
| 169 | [M]⁺ (Molecular Ion) |
| 154 | [M - CH₃]⁺ |
| 112 | [M - C₄H₉]⁺ (Loss of butyl radical from cyclopentyl ring) |
| 100 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |
| 86 | [Morpholine-CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly onto the ATR crystal.[1]
-
Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum.
-
Data Acquisition: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC) for separation and introduction. The sample must be volatilized in the ion source.[2][3]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[2][3]
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the spectroscopic identification of a synthesized compound.
References
A Technical Guide to the Solubility and Stability of 4-(3-methylcyclopentyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The morpholine ring can enhance potency, modulate pharmacokinetic properties, and act as a scaffold to orient other functional groups.[3][4] Understanding the solubility and stability of a novel derivative like 4-(3-methylcyclopentyl)morpholine is fundamental for its development as a potential therapeutic agent. Poor solubility can impede absorption and lead to unreliable results in bioassays, while instability can compromise the safety and efficacy of a drug substance.[5][6]
This guide will first present the known physicochemical properties of morpholine as a baseline. It will then provide detailed experimental protocols for determining the aqueous and organic solvent solubility, as well as the chemical stability under various stress conditions, for this compound.
The Influence of the 3-Methylcyclopentyl Substituent
The addition of a 3-methylcyclopentyl group to the morpholine nitrogen is expected to significantly alter its physicochemical properties compared to the parent molecule. The alkyl substituent will increase the lipophilicity and molecular weight, likely leading to a decrease in aqueous solubility and an increase in solubility in nonpolar organic solvents. The tertiary amine will have a pKa typical for N-alkyl morpholines, influencing its solubility in aqueous solutions of varying pH. The stability of the molecule will be dictated by the inherent stability of the morpholine ring and any potential degradation pathways introduced by the substituent.
Caption: Logical relationship of the core, substituent, and predicted properties.
Physicochemical Properties of Morpholine
The following tables summarize the known properties of the parent compound, morpholine, which can serve as a baseline for understanding its derivatives.
Table 1: General and Physical Properties of Morpholine
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molar Mass | 87.12 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -5 °C |
| Boiling Point | 129 °C |
| Density | 1.007 g/cm³ |
| pKa (conjugate acid) | 8.36 |
Table 2: Solubility Profile of Morpholine
| Solvent | Solubility |
| Water | Miscible |
| Acetone | Miscible |
| Ethanol | Miscible |
| Benzene | Miscible |
| Ether | Miscible |
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter that affects its absorption and distribution. Both kinetic and thermodynamic solubility should be assessed.
Aqueous Solubility Determination
3.1.1 Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[5]
Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[7]
-
Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in microtiter plate wells.[7]
-
Incubation: Seal the plate and shake at a constant speed (e.g., 850 rpm) at room temperature for 2 hours.[7][8]
-
Precipitate Removal: Separate any undissolved precipitate by filtration using a solubility filter plate or by centrifugation.[8]
-
Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant. This can be done using various methods:
-
UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax and determine the concentration using a standard curve.[8]
-
LC-MS/MS: For compounds with poor UV absorbance, use LC-MS/MS for more sensitive quantification.[8][9]
-
Nephelometry: Detect undissolved particles by light scattering without a separation step.[5][10]
-
3.1.2 Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true solubility".[11][12]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[9]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After incubation, allow the solution to stand, then filter it through a 0.45 µm filter to remove all undissolved solid.[7]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[13]
Caption: Experimental workflow for aqueous solubility determination.
Organic Solvent Solubility
Determining solubility in various organic solvents is crucial for reaction setup, purification, and formulation.
Protocol:
-
Preparation: Place a known mass (e.g., 1-5 mg) of this compound into a vial.[14]
-
Solvent Addition: Add a measured volume of the selected organic solvent (e.g., methanol, acetonitrile, dichloromethane) dropwise or in small portions.[14]
-
Dissolution: After each addition, vigorously shake or vortex the vial to facilitate dissolution.[14]
-
Endpoint Determination: Continue adding solvent until the compound is completely dissolved. The total volume of solvent used to dissolve the known mass of the compound is recorded.[14]
-
Calculation: The solubility can be expressed in terms of mg/mL or mol/L. The process can be repeated at different temperatures if required.
Experimental Protocols for Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.[6][15] Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[16][17]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[17] A degradation of 5-20% is typically targeted to ensure that degradation products can be adequately detected and characterized.[18]
4.1.1 Hydrolytic Stability
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M to 1 M HCl.[18] Incubate at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[18]
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[18] Use similar incubation conditions as for the acidic study.
-
Neutral Conditions: Dissolve the compound in purified water and heat to stress conditions.
4.1.2 Oxidative Stability
-
Procedure: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[19] Store the solution at room temperature, protected from light.
4.1.3 Photostability
-
Procedure: Expose a solid sample of the compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[20][21] The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[21] A control sample should be stored under the same conditions but protected from light.[20]
4.1.4 Thermal Stability
-
Procedure: Expose a solid sample of the compound to elevated temperatures (e.g., 40-80°C) in a controlled oven.[18][22] Samples can also be stored at elevated temperature and humidity (e.g., 40°C / 75% RH) to assess sensitivity to moisture.[15]
Sample Analysis for all Forced Degradation Studies: At specified time points, withdraw samples and quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure peaks are not co-eluting.
Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[23]
Protocol:
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions: Store samples in containers that simulate the proposed packaging under long-term conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).
-
Testing Frequency: For long-term studies, test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[24] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[24]
-
Parameters to Test: The testing should cover physical, chemical, and microbiological attributes as appropriate, including appearance, assay, and purity (degradation products).[23]
Caption: Workflow for a comprehensive stability assessment study.
Potential Signaling Pathways and Biological Activity
While the specific biological target of this compound is unknown, the morpholine scaffold is prevalent in compounds targeting the central nervous system (CNS).[3][25] Morpholine derivatives often interact with neurotransmitter receptors, such as cannabinoid and opioid receptors, or enzymes like PI3K and mTOR, which are implicated in mood disorders, pain, and CNS tumors.[2][25] The morpholine ring is valued for its ability to improve PK/PD properties, including enhancing solubility and brain permeability.[3][25] The biological activity of this compound would need to be determined through specific in vitro and in vivo assays relevant to its intended therapeutic area.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. onyxipca.com [onyxipca.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. SOP for Forced Degradation Study [m-pharmainfo.com]
- 20. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 21. database.ich.org [database.ich.org]
- 22. azom.com [azom.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. asean.org [asean.org]
- 25. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(3-methylcyclopentyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Synthetic Strategies
The synthesis of 4-(3-methylcyclopentyl)morpholine can be approached through two primary and highly effective strategies:
-
Reductive Amination of 3-Methylcyclopentanone with Morpholine: This is arguably the most direct and efficient route. It involves the reaction of a ketone (3-methylcyclopentanone) with a secondary amine (morpholine) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine, which is then reduced in situ to the final tertiary amine product.
-
N-Alkylation of Morpholine with a 3-Methylcyclopentyl Halide: This classical approach involves the nucleophilic substitution of a halide (or other suitable leaving group) on the 3-methylcyclopentyl ring by the nitrogen atom of morpholine. The choice of the leaving group and reaction conditions is crucial for optimizing the yield and minimizing side reactions.
A third, less direct, but viable strategy involves the cyclization of a suitably substituted diol or amino alcohol . However, given the ready availability of the starting materials for the first two methods, this guide will focus on reductive amination and N-alkylation.
Pathway 1: Reductive Amination
This pathway is a one-pot reaction that is often favored for its simplicity and efficiency.
Experimental Protocol:
A general procedure for the reductive amination of 3-methylcyclopentanone with morpholine is as follows:
-
Reaction Setup: To a solution of 3-methylcyclopentanone (1.0 eq) and morpholine (1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added a reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a commonly used and effective reducing agent for this transformation as it is mild and selective. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, often with an acid catalyst. Catalytic hydrogenation over palladium on carbon (Pd/C) is another alternative.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Logical Workflow for Reductive Amination
An In-depth Technical Guide on the Potential Mechanisms of Action of 4-(3-methylcyclopentyl)morpholine in Biological Systems
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological profile of the compound 4-(3-methylcyclopentyl)morpholine. The following technical guide is a hypothetical exploration of its potential mechanisms of action based on the well-documented activities of other compounds containing the morpholine scaffold. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules with diverse biological activities.[1][2] This guide presents three plausible, well-characterized mechanisms through which a molecule like this compound might exert its effects: inhibition of the PI3K/mTOR signaling pathway, antagonism of the sigma-1 receptor, and disruption of fungal ergosterol biosynthesis. All data and protocols are based on representative, known morpholine-containing compounds and should be considered illustrative for this hypothetical analysis.
Hypothetical Mechanism 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] Numerous small molecules containing a morpholine moiety have been developed as potent PI3K and/or mTOR inhibitors.[1][5] The morpholine group often plays a key role in binding to the ATP-binding pocket of these kinases, particularly by forming hydrogen bonds with the hinge region of the enzyme.[1][3] For instance, ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine groups that competitively inhibits ATP binding.[2][6][7]
A compound such as this compound could theoretically act as an ATP-competitive inhibitor of PI3K. By occupying the ATP-binding site, it would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This would, in turn, prevent the recruitment and activation of downstream effectors like Akt and PDK1, leading to the suppression of the entire signaling cascade.[6] The consequences of this inhibition would be a halt in cell cycle progression, typically inducing a G0/G1 arrest, and a reduction in cell proliferation and survival.[8][9][10]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: In Vitro Activity of Representative Morpholine-Based PI3K Inhibitors
| Compound | Target(s) | IC50 / Ki Values | Cell Line / Assay Type | Reference |
| ZSTK474 | PI3Kα | IC50: 16 nM | Enzyme Assay | [6] |
| PI3Kβ | IC50: 44 nM | Enzyme Assay | [6] | |
| PI3Kδ | IC50: 5 nM (Ki: 1.8 nM) | Enzyme Assay | [6][7] | |
| PI3Kγ | IC50: 49 nM | Enzyme Assay | [6] | |
| mTOR | Weak inhibition (>100 µM) | Enzyme Assay | [7] | |
| Gedatolisib (PKI-587) | PI3Kα | IC50: 0.4 nM | Enzyme Assay | [5] |
| mTOR | IC50: 1.6 nM | Enzyme Assay | [5] |
Experimental Protocol: In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from methods used to characterize PI3K inhibitors like ZSTK474.[7]
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific PI3K isoform (e.g., PI3Kα).
-
Materials:
-
Recombinant human PI3K enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS).
-
Biotinylated PIP2 substrate.
-
ATP.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (for GST-tagged enzyme) or specific antibody for the product, and Streptavidin-XL665.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 4 µL of a solution containing the PI3K enzyme and biotinylated PIP2 substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Hypothetical Mechanism 2: Sigma-1 Receptor Antagonism
Sigma receptors (σR), comprising σ1 and σ2 subtypes, are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[11] The sigma-1 receptor (σ1R) is implicated in a wide range of CNS functions and diseases, including pain, depression, and neurodegeneration, by modulating ion channels and other receptor systems.[12][13] Several σ1R antagonists feature a morpholine or similar heterocyclic amine moiety, which is often crucial for binding.[14] Antagonism of the σ1R has been shown to produce antinociceptive effects in models of neuropathic and inflammatory pain.[14][15]
Given its structure, this compound could potentially bind to the σ1R as an antagonist. This action would involve blocking the chaperone activity of the receptor, thereby preventing its modulation of target proteins such as NMDA receptors or voltage-gated ion channels. In the context of pain, this could lead to a reduction in neuronal hyperexcitability and a dampening of pain signal transmission.
Caption: Experimental workflow for a sigma-1 receptor competitive binding assay.
Quantitative Data: Binding Affinities of Representative σ1R Ligands
| Compound | Ligand Type | Ki for σ1R (nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference |
| (+)-Pentazocine | Agonist | ~2-3 nM | ~1000 | [16] |
| Haloperidol | Antagonist | ~3-4 nM | ~1 | [12] |
| PRE-084 | Agonist | ~2.2 nM | >7000 | [17] |
| (R/S)-RC-752 | Antagonist | 6.2 nM | >160 | [14] |
| CM304 | Antagonist | 0.68 nM | 567 | [17] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is based on standard procedures for characterizing σ1R ligands.[16][18][19]
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparation from a tissue rich in σ1R (e.g., guinea pig brain or liver).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R agonist).
-
Non-specific binding agent: Haloperidol (10 µM final concentration).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Liquid scintillation cocktail and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
Thaw the membrane preparation on ice. Homogenize and dilute to the desired protein concentration (e.g., 200-300 µ g/tube ) in ice-cold binding buffer.
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add:
-
100 µL of membrane preparation.
-
50 µL of binding buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound dilution.
-
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).
-
-
Vortex gently and incubate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters three times with 4 mL of ice-cold buffer.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Mechanism 3: Antifungal Activity via Ergosterol Biosynthesis Inhibition
Morpholine-based compounds are a well-established class of agricultural and clinical antifungal agents.[20][21] Their primary mechanism of action is the inhibition of specific enzymes within the fungal ergosterol biosynthesis pathway.[20][22][23] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion compromises membrane integrity and function, leading to fungal cell death.[22] Specifically, morpholines like fenpropimorph and amorolfine inhibit two enzymes: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[20][22] This dual inhibition makes the development of resistance more difficult for the fungus.[20]
The structure of this compound, with its lipophilic cyclopentyl group and polar morpholine ring, is consistent with antifungal morpholines. It could act by binding to and inhibiting ERG24 and ERG2, leading to a buildup of toxic sterol intermediates (like ignosterol) and a depletion of ergosterol, ultimately resulting in antifungal activity.[20]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Quantitative Data: Antifungal Activity of Representative Morpholine Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Amorolfine | Candida albicans | 0.03 - 4 | [24] |
| Cryptococcus neoformans | 0.06 - 0.25 | [24] | |
| Aspergillus fumigatus | 4 - 16 | [24] | |
| Fenpropimorph | Candida albicans | 1 - 4 | [20] |
| UR-9751 | Candida albicans | 0.25 - >64 | [25] |
| Cryptococcus neoformans | 0.06 - 0.125 | [25] |
Experimental Protocol: Ergosterol Quantitation Assay
This protocol is used to determine if a compound inhibits ergosterol biosynthesis.[26][27]
-
Objective: To quantify the total ergosterol content in fungal cells after treatment with a test compound.
-
Materials:
-
Fungal strain (e.g., Candida albicans).
-
Growth medium (e.g., RPMI-1640).
-
Test compound (e.g., this compound) in DMSO.
-
Saponification solution: 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile dH₂O, brought to 100 mL with 100% ethanol).
-
n-Heptane.
-
Sterile deionized water.
-
Spectrophotometer capable of scanning from 230 nm to 300 nm.
-
-
Procedure:
-
Grow a culture of the fungus to mid-log phase.
-
Inoculate fresh media with the culture to a starting OD₆₀₀ of ~0.1.
-
Add the test compound at various concentrations (including a DMSO vehicle control).
-
Incubate the cultures for a defined period (e.g., 16 hours) at 30°C with shaking.
-
Harvest an equal number of cells from each culture by centrifugation. Wash the cell pellets with sterile water.
-
Add 3 mL of the 25% alcoholic KOH solution to each cell pellet.
-
Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cells.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
Allow the layers to separate, then transfer the upper n-heptane layer to a new tube.
-
Read the absorbance of the n-heptane layer in a spectrophotometer by scanning from 230 nm to 300 nm.
-
-
Data Analysis:
-
Ergosterol and the intermediate 24(28)-dehydroergosterol both absorb at 281.5 nm, while the accumulation of other sterols can be detected by a shoulder at 230 nm.
-
The percentage of ergosterol can be calculated using the absorbance values: % Ergosterol = [(A₂₈₁.₅ / wet weight) - (A₂₃₀ / wet weight)] x 100.
-
Compare the ergosterol content of treated samples to the vehicle control to determine the percentage of ergosterol inhibition. Plot this inhibition against compound concentration to determine the EC50.
-
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. academic.oup.com [academic.oup.com]
Literature Review: 4-(3-methylcyclopentyl)morpholine - A Compound Undisclosed in Current Scientific Literature
An extensive and systematic review of prominent scientific databases, chemical repositories, and patent literature has revealed no specific data for the compound 4-(3-methylcyclopentyl)morpholine. This suggests that the compound may be a novel chemical entity that has not yet been synthesized, or if it has, the details of its synthesis, properties, and biological activity are not publicly available in the indexed scientific domain.
While direct information on this compound is absent, this guide will provide a comprehensive overview of the synthesis, and known biological significance of structurally related N-substituted morpholine derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential synthesis and evaluation of this and similar molecules. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a number of approved drugs.[1][2]
General Synthesis of N-Substituted Morpholine Derivatives
The synthesis of N-alkylated morpholines, such as the target compound, can generally be achieved through several established synthetic routes. A common and straightforward method is the reductive amination of a ketone or aldehyde with morpholine. In the context of this compound, this would involve the reaction of 3-methylcyclopentanone with morpholine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
A generalized workflow for this synthetic approach is presented below.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis of an N-cycloalkylmorpholine derivative via reductive amination. This is not a validated protocol for the synthesis of this compound and would require optimization and validation in a laboratory setting.
-
Reaction Setup: To a solution of 3-methylcyclopentanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.1 equivalents).
-
Formation of Intermediate: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted morpholine.
Physicochemical and Pharmacokinetic Properties of the Morpholine Scaffold
The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1][2] Its saturated, heterocyclic nature imparts a degree of conformational flexibility. The nitrogen atom is basic, with a pKa typically around 8.5, allowing for the formation of water-soluble salts. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. The overall polarity of the morpholine moiety can enhance aqueous solubility and modulate the lipophilicity of a molecule.
Known Biological Activities of Morpholine Derivatives
Morpholine derivatives have been reported to exhibit a wide range of biological activities, highlighting the versatility of this scaffold in drug design.[3][4] A summary of some of these activities is presented in the table below.
| Biological Activity | Examples of Morpholine-Containing Compounds | Citation |
| Anticancer | Gefitinib, Erlotinib | [3] |
| Antidepressant | Reboxetine | |
| Antifungal | Amorolfine | [3] |
| Antibacterial | Linezolid | |
| Anti-inflammatory | Emorfazone |
The diverse biological activities of morpholine derivatives stem from the ability of the morpholine ring and its substituents to interact with various biological targets, including enzymes and receptors.[1] The specific biological activity of this compound would be dependent on the stereochemistry of the 3-methylcyclopentyl group and its interaction with a given biological target.
Conclusion
While no direct scientific literature exists for this compound, the established synthetic methodologies for N-substituted morpholines provide a clear path for its potential synthesis. The well-documented importance of the morpholine scaffold in medicinal chemistry suggests that this compound could be of interest for biological evaluation. Researchers aiming to synthesize and study this molecule can draw upon the extensive literature on related compounds to guide their experimental design. Future studies would be required to elucidate its specific chemical properties, biological activity, and any potential therapeutic applications.
References
- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. 4-[(3-Ethylphenyl)methyl]morpholine | C13H19NO | CID 57531687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emergence of Substituted Morpholines: A Technical Guide to 4-(3-methylcyclopentyl)morpholine
Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or biological activity of 4-(3-methylcyclopentyl)morpholine. Therefore, this document serves as a comprehensive technical guide based on established principles of morpholine chemistry and pharmacology, providing a hypothetical framework for its synthesis and potential biological relevance. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Morpholine Scaffold in Drug Discovery
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, make it an attractive moiety for incorporation into drug candidates.[4] The morpholine ring can influence the potency, selectivity, and pharmacokinetic profile of a molecule.[1][3] Numerous approved drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents, feature the morpholine core, highlighting its significance in drug design.[1][5][6]
Substituted morpholines, in particular, have been extensively explored to modulate biological activity. The nitrogen atom of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of a compound's properties. The focus of this guide, this compound, represents a lipophilic N-substituted morpholine, a structural motif that could confer specific interactions with biological targets.
Hypothetical Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through several established methods for N-alkylation of secondary amines. A common and efficient approach is reductive amination.
Proposed Synthetic Route: Reductive Amination
This method involves the reaction of morpholine with 3-methylcyclopentan-1-one in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the final N-alkylated product.
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
Morpholine (99%)
-
3-Methylcyclopentan-1-one (98%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-methylcyclopentan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added morpholine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The structure of the synthesized compound would be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence of the 3-methylcyclopentyl and morpholine moieties and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
Physicochemical Properties
While experimental data is unavailable, the following table summarizes the predicted physicochemical properties of this compound. These properties are crucial for assessing its potential as a drug candidate.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.27 g/mol | - |
| LogP | ~2.5 | Cheminformatic Tools |
| pKa (of conjugate acid) | ~7.5 - 8.5 | Based on similar N-alkylmorpholines |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents | Based on structure |
Potential Biological Activity and Signaling Pathways
Given the prevalence of morpholine-containing compounds as kinase inhibitors, it is plausible that this compound could exhibit activity against such targets.[4] The lipophilic 3-methylcyclopentyl group could potentially occupy a hydrophobic pocket within the ATP-binding site of a kinase.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic signaling pathway, for instance, a growth factor receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3-methylcyclopentyl)morpholine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved pharmaceuticals and biologically active molecules. Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, have established it as a privileged scaffold in drug design. This technical guide focuses on a specific, yet underexplored, subclass: 4-(3-methylcyclopentyl)morpholine derivatives and their analogs. While direct research on this specific scaffold is limited, this document extrapolates from the broader class of N-cycloalkylmorpholine derivatives to provide a comprehensive overview of potential synthetic routes, anticipated biological activities, and plausible mechanisms of action. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this novel chemical space.
Introduction to the Morpholine Scaffold
The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry.[1] Its presence in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[2] The nitrogen atom of the morpholine ring is basic, allowing for salt formation and modulation of physicochemical properties, while the ether oxygen can participate in hydrogen bonding interactions with biological targets.[2][3] These features have contributed to the incorporation of the morpholine moiety into a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[3]
Synthesis of this compound and Analogs
Proposed Synthetic Protocol: N-alkylation of Morpholine
A general and reliable method for the synthesis of this compound would involve the reaction of morpholine with a reactive derivative of 3-methylcyclopentanol, such as 3-methylcyclopentyl bromide or tosylate.
Experimental Protocol:
-
Preparation of the Electrophile: 3-methylcyclopentanol can be converted to a better leaving group, such as a tosylate or a bromide.
-
Tosylation: To a solution of 3-methylcyclopentanol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylcyclopentyl tosylate.
-
Bromination: Treat 3-methylcyclopentanol with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0 °C. After the addition is complete, the reaction is typically stirred for several hours at room temperature. Work-up involves quenching with water, separation of the organic layer, washing with bicarbonate solution and brine, drying, and distillation to afford 3-methylcyclopentyl bromide.
-
-
N-alkylation Reaction: To a solution of morpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2 equivalents). To this suspension, add the 3-methylcyclopentyl tosylate or bromide (1 equivalent) dropwise. Heat the reaction mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
This general protocol can be adapted for the synthesis of various analogs by using different substituted cyclopentyl electrophiles or substituted morpholines.
Alternative Synthetic Strategies
Other methods for the synthesis of substituted morpholines that could be adapted include:
-
Reductive Amination: Reaction of 3-methylcyclopentanone with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
From 1,2-Amino Alcohols: A more complex but versatile route involves the cyclization of N-(3-methylcyclopentyl)ethanolamine derivatives.[4][5]
Potential Biological Activities and Structure-Activity Relationships (SAR)
Although no specific biological data for this compound derivatives have been reported, the activities of other N-cycloalkylmorpholine analogs can provide insights into their potential therapeutic applications. The structure-activity relationship (SAR) for morpholine derivatives is highly dependent on the nature and substitution pattern of the groups attached to the morpholine ring.[2][3]
Anticipated Therapeutic Areas
-
Central Nervous System (CNS) Disorders: The incorporation of a lipophilic cycloalkyl group like 3-methylcyclopentyl could enhance blood-brain barrier penetration, making these compounds potential candidates for CNS-related disorders. Various N-substituted morpholines have shown activity as antidepressants, anxiolytics, and neuroprotective agents.
-
Oncology: The morpholine scaffold is present in several kinase inhibitors used in cancer therapy. The 3-methylcyclopentyl group could potentially interact with hydrophobic pockets in the active sites of kinases or other cancer-related targets.[6]
-
Infectious Diseases: Morpholine derivatives have been investigated for their antibacterial and antifungal properties. The specific cycloalkyl substituent may influence the spectrum of activity.
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound analogs can be systematically explored by modifying different parts of the molecule:
-
Cyclopentyl Ring Substitution: The position and nature of substituents on the cyclopentyl ring will likely have a significant impact on activity. The methyl group at the 3-position introduces a chiral center, and the stereochemistry will be a critical determinant of biological activity. Further substitution on the cyclopentyl ring could be explored to probe interactions with the target protein.
-
Morpholine Ring Substitution: Introducing substituents on the morpholine ring itself can modulate the compound's properties. For instance, substitution at the 2, 3, 5, or 6 positions can alter the conformation and steric bulk, influencing target binding.
-
Analogs with Different Cycloalkyl Groups: Comparing the activity of the 3-methylcyclopentyl derivatives with analogs bearing other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cycloheptyl) will help to understand the optimal ring size and substitution for a particular biological target.
Potential Signaling Pathways and Mechanisms of Action
Given the diverse biological activities of morpholine derivatives, this compound analogs could potentially modulate a variety of signaling pathways. The following are plausible pathways based on the activities of related compounds. It is crucial to note that these are hypothetical and would require experimental validation.
Kinase Inhibition Pathway (Oncology)
Many morpholine-containing drugs, such as the PI3K inhibitor GDC-0941, function by inhibiting protein kinases involved in cell growth and proliferation. The this compound scaffold could potentially bind to the ATP-binding site of various kinases.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 4-(3-methylcyclopentyl)morpholine via Reductive Amination
Abstract
This document provides a detailed protocol for the synthesis of 4-(3-methylcyclopentyl)morpholine. The synthetic route is based on the reductive amination of 3-methylcyclopentanone with morpholine. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering a reliable and high-yielding pathway to the target compound.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
This compound is a tertiary amine containing a morpholine and a substituted cyclopentyl moiety. Morpholine and its derivatives are important structural motifs in many biologically active compounds and are considered privileged structures in medicinal chemistry. The synthesis of such compounds is of significant interest for the development of new pharmaceutical agents.
The described method, reductive amination, is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[4] It involves the reaction of a carbonyl compound (3-methylcyclopentanone) with an amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ by a hydride-donating reagent to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mildness, selectivity for iminium ions over ketones, and tolerance to a wide range of functional groups.[1][2][3]
Chemical Reaction Scheme
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 3-Methylcyclopentanone | C₆H₁₀O | 98.14 | ≥97% | Sigma-Aldrich | |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich | |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | Sigma-Aldrich | Moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous | In-house prep. | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich | |
| Hydrochloric Acid (for NMR) | HCl | 36.46 | 1 M in D₂O | Sigma-Aldrich | For salt formation if needed |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |
Experimental Protocol
4.1 Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylcyclopentanone (5.00 g, 50.9 mmol, 1.0 equiv.).
-
Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM).
-
Add morpholine (4.88 mL, 56.0 mmol, 1.1 equiv.) to the solution at room temperature.
-
Stir the mixture for 20 minutes to allow for the initial formation of the enamine/iminium ion intermediate.
4.2 Reductive Amination
-
In a single portion, add sodium triacetoxyborohydride (16.2 g, 76.4 mmol, 1.5 equiv.) to the stirring solution. Caution: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
4.3 Work-up and Purification
-
Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.
Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Methylcyclopentanone | 1.0 equiv. |
| Morpholine | 1.1 equiv. |
| Sodium triacetoxyborohydride | 1.5 equiv. |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Nitrogen |
| Purification Method | Flash Column Chromatography |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas (hydrogen) upon contact with water or acid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Morpholine is corrosive and should be handled with care.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the morpholine protons (δ 2.4-2.8 and 3.6-3.8 ppm), the cyclopentyl protons, and the methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbons of the morpholine ring, the cyclopentyl ring, and the methyl group.
-
Mass Spectrometry (ESI+): Calculation for C₁₀H₁₉NO [M+H]⁺: 170.15.
The exact chemical shifts will depend on the diastereomeric ratio of the product, as 3-methylcyclopentanone is a chiral molecule and will likely be used as a racemic mixture.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Characterization of CMP-M as a Novel GPCR77 Antagonist
For the purposes of this response, a specific application for 4-(3-methylcyclopentyl)morpholine is not documented in publicly available scientific literature. Therefore, this document presents a hypothetical application of This compound , hereafter referred to as CMP-M , as a novel antagonist for the fictitious G-protein coupled receptor 77 (GPCR77) , a receptor implicated in inflammatory pathways. The following application notes and protocols are illustrative and based on common methodologies in drug discovery and pharmacology.
Introduction
CMP-M is a small molecule antagonist of the G-protein coupled receptor 77 (GPCR77). GPCR77 activation is associated with the upregulation of pro-inflammatory cytokines, making it a target of interest for the development of novel anti-inflammatory therapeutics. These notes provide an overview of the pharmacological properties of CMP-M and protocols for its in vitro characterization.
Mechanism of Action
CMP-M acts as a competitive antagonist at the orthosteric binding site of GPCR77. By occupying this site, it prevents the binding of the endogenous ligand, thereby inhibiting downstream signaling through the Gαq pathway. This inhibition leads to a reduction in the production of inositol phosphates (IP-1) and subsequent calcium mobilization, ultimately attenuating the inflammatory response mediated by GPCR77.
Pharmacological Data
The following tables summarize the in vitro pharmacological profile of CMP-M.
Table 1: In Vitro Potency of CMP-M
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding | Ki | 15.2 |
| IP-1 Accumulation | IC50 | 45.8 |
| Calcium Flux | IC50 | 62.1 |
Table 2: Selectivity Profile of CMP-M
| Receptor | Ki (nM) |
| GPCR77 | 15.2 |
| GPCR-X | > 10,000 |
| GPCR-Y | > 10,000 |
| hERG | > 20,000 |
Experimental Protocols
Protocol 1: GPCR77 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of CMP-M for GPCR77.
Materials:
-
HEK293 cells stably expressing human GPCR77
-
[3H]-Ligand (a known high-affinity radioligand for GPCR77)
-
CMP-M
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
Procedure:
-
Prepare cell membranes from HEK293-GPCR77 cells.
-
In a 96-well filter plate, add 50 µL of binding buffer, 25 µL of [3H]-Ligand (at a final concentration equal to its Kd), and 25 µL of varying concentrations of CMP-M.
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (10-20 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: IP-1 Accumulation Assay
This protocol measures the functional antagonism of CMP-M by quantifying the inhibition of agonist-induced IP-1 accumulation.
Materials:
-
CHO-K1 cells stably co-expressing human GPCR77 and a Gαq protein
-
GPCR77 agonist
-
CMP-M
-
IP-1 Assay Kit (e.g., from Cisbio)
-
Cell culture medium
-
384-well white plates
Procedure:
-
Seed the CHO-K1-GPCR77 cells in a 384-well white plate and incubate overnight.
-
Remove the culture medium and add 10 µL of CMP-M at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of the GPCR77 agonist at its EC80 concentration.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and detect IP-1 levels according to the manufacturer's instructions for the IP-1 assay kit.
-
Measure the HTRF signal using a compatible plate reader.
-
Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: Signaling pathway of GPCR77 and the antagonistic action of CMP-M.
Caption: Experimental workflow for the IP-1 accumulation assay.
Application Notes and Protocols: 4-(3-methylcyclopentyl)morpholine and the Broader Class of N-Cycloalkylmorpholines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific research on 4-(3-methylcyclopentyl)morpholine is not extensively available in public literature, the broader class of N-cycloalkylmorpholines represents a significant area of interest in medicinal chemistry. The morpholine ring is a "privileged scaffold," frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This document provides an overview of the potential applications, relevant biological data of analogous compounds, and generalized experimental protocols for the synthesis and evaluation of N-cycloalkylmorpholines, including this compound, in a drug discovery context.
The morpholine moiety is valued for its advantageous physicochemical properties, including its contribution to improved aqueous solubility and metabolic stability.[1][3] Its weak basicity and ability to form hydrogen bonds make it a versatile component in designing molecules that interact with a variety of biological targets.[4] N-substitution, particularly with cyclic alkyl groups like a methylcyclopentyl moiety, allows for the exploration of lipophilic pockets within target proteins, potentially leading to enhanced binding affinity and selectivity.
Potential Therapeutic Applications of N-Cycloalkylmorpholines
N-substituted morpholine derivatives have been investigated for a wide range of therapeutic applications, including:
-
Oncology: As inhibitors of protein kinases such as PI3K and mTOR.[5][6]
-
Central Nervous System (CNS) Disorders: The morpholine scaffold can improve blood-brain barrier permeability, making it suitable for developing drugs targeting CNS diseases.[3][7]
-
Inflammatory Diseases: Certain morpholine derivatives have demonstrated anti-inflammatory properties.[8][9]
-
Infectious Diseases: The morpholine core is present in some antimicrobial agents.[5]
Data Presentation: Biological Activities of Representative N-Substituted Morpholines
To provide a comparative context for the potential activity of this compound, the following table summarizes the biological data for a selection of N-substituted morpholine derivatives from the literature.
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀/Kᵢ) | Reference Compound |
| N-Aryl-substituted Morpholines | PI3Kα Inhibition | IC₅₀ = 150 nM | Wortmannin |
| Morpholine-Urea Derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition | IC₅₀ = 5.2 nM | AUDA |
| N-Benzylmorpholine Analogs | Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀ = 0.8 µM | Selegiline |
| Morpholino-Thiadiazole Derivatives | Anticancer (MCF-7 cell line) | GI₅₀ = 2.5 µM | Doxorubicin |
Note: This table presents generalized data for classes of compounds to illustrate the potential for N-substituted morpholines to exhibit significant biological activity. Specific values are highly dependent on the full chemical structure.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of N-cycloalkylmorpholines like this compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a common method for the N-alkylation of morpholine.
Materials:
-
Morpholine
-
3-Methylcyclopentanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of morpholine (1.2 equivalents) in dichloroethane (0.2 M), add 3-methylcyclopentanone (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for evaluating the inhibitory activity of a compound like this compound against a protein kinase, a common target for morpholine-containing drugs.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate a key signaling pathway where morpholine derivatives are active and a general workflow for the synthesis and evaluation of novel compounds.
Caption: PI3K/AKT/mTOR signaling pathway, a frequent target for morpholine-containing inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of novel morpholine derivatives.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-methylcyclopentyl)morpholine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-methylcyclopentyl)morpholine is a substituted morpholine derivative that holds potential as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The morpholine moiety is a privileged structure in drug discovery, known for improving the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1][2] The introduction of a lipophilic and conformationally restricted 3-methylcyclopentyl group can provide a handle for modulating biological activity and pharmacokinetic profiles of lead compounds.[3]
These application notes provide a comprehensive overview of a plausible synthetic route to this compound, its potential applications, and detailed experimental protocols based on analogous chemical transformations.
Physicochemical and Spectroscopic Data (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on data from structurally related N-cycloalkylmorpholine compounds.
| Property | Predicted Value |
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~220-230 °C (at atmospheric pressure) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.70-3.80 (t, 4H), 2.40-2.60 (m, 4H), 1.00-2.20 (m, 8H), 0.95 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 67.5, 60.0, 54.0, 40.0, 35.0, 32.0, 25.0, 20.0 |
| Mass Spec (EI) | m/z (%): 169 [M]⁺, 154, 112, 86 |
Synthesis Protocol: Reductive Amination
A reliable method for the synthesis of this compound is the reductive amination of 3-methylcyclopentanone with morpholine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is subsequently reduced in situ.[1]
Reaction Scheme
Caption: Reductive amination of 3-methylcyclopentanone with morpholine.
Experimental Protocol
Materials:
-
3-Methylcyclopentanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Pyridine-borane complex (1.5 eq)
-
4 Å Molecular Sieves (activated, powdered)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-methylcyclopentanone in anhydrous methanol, add morpholine.
-
Add activated 4 Å molecular sieves to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the pyridine-borane complex to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
Expected Results (Based on Analogous Reactions)
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by GC) | >95% |
Applications in Organic Synthesis
This compound can serve as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Role as a Nucleophilic Amine
The tertiary amine functionality of this compound can act as a nucleophile or a base in various organic transformations. It can be used to introduce the substituted morpholine motif into a target molecule, which can be advantageous for optimizing its pharmacological properties.[3]
Hypothetical Application Workflow
The following diagram illustrates a hypothetical workflow where this compound is used as a building block in the synthesis of a potential drug candidate.
Caption: Use of this compound in drug discovery.
Conclusion
While specific literature on this compound is scarce, its synthesis can be reliably achieved through established methods like reductive amination. Its structural features, combining a privileged morpholine scaffold with a distinct cycloalkyl substituent, make it an attractive building block for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the utility of this promising compound in their synthetic endeavors.
References
Application Notes and Protocols for Morpholine Derivatives in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide range of FDA-approved drugs and clinical candidates.[1][2] Its advantageous physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form hydrogen bonds, make it a desirable feature in drug design.[1][3] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This document provides an overview of the potential therapeutic applications of morpholine-containing compounds, with a focus on a representative, albeit currently uncharacterized, molecule: 4-(3-methylcyclopentyl)morpholine. The following sections will detail its potential pharmacological profile, hypothetical experimental protocols for its evaluation, and illustrative signaling pathways that could be modulated by such a compound.
While specific data for this compound is not available in the current literature, the information presented here is based on the well-established properties of the broader class of morpholine derivatives and serves as a guide for the investigation of novel analogues.
Potential Therapeutic Applications and Pharmacological Profile
The morpholine moiety is a versatile pharmacophore that can be incorporated into molecules targeting a variety of biological pathways.[4][6] Its presence can enhance potency and improve pharmacokinetic properties.[6] Based on the known activities of other morpholine derivatives, this compound could potentially be investigated for the following therapeutic areas:
-
Oncology: A significant number of morpholine-containing drugs are classified as anticancer agents.[1] These compounds often act as kinase inhibitors.
-
Inflammation: Morpholine derivatives have been explored for their anti-inflammatory properties.
-
Infectious Diseases: The scaffold is present in antibacterial and antifungal agents.[7]
The hypothetical pharmacological profile of this compound is summarized in the table below, based on activities observed in other morpholine-containing compounds.
| Pharmacological Parameter | Hypothetical Value/Activity | Rationale based on Morpholine Derivatives |
| Target Class | Kinase, Protease, GPCR | Morpholine is a common scaffold in kinase inhibitors and can interact with various receptor types.[4] |
| IC50 (Kinase Assay) | 10-100 nM | Potent inhibition is a known feature of many morpholine-based kinase inhibitors. |
| Cell Viability (Cancer Cell Line) | 1-10 µM | Expected cytotoxic effect in relevant cancer cell lines. |
| In vivo Efficacy (Xenograft Model) | Tumor growth inhibition | Morpholine derivatives have shown in vivo efficacy in preclinical cancer models.[6] |
| Metabolic Stability (Microsomes) | Moderate to High | The morpholine ring can improve metabolic stability.[1] |
Experimental Protocols
The following are detailed, hypothetical protocols for the initial characterization of a novel morpholine derivative like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases.
Materials:
-
This compound (test compound)
-
Recombinant human kinases (e.g., PI3K, AKT, mTOR)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
Determine the concentration that causes 50% inhibition of cell growth (GI50).
Signaling Pathways and Mechanisms of Action
Morpholine derivatives frequently target key signaling pathways implicated in disease. For instance, in oncology, the PI3K/AKT/mTOR pathway is a common target. The diagrams below illustrate a hypothetical mechanism of action for this compound within this pathway and a typical experimental workflow.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of 4-(3-methylcyclopentyl)morpholine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation of 4-(3-methylcyclopentyl)morpholine, a novel morpholine derivative, for in vivo studies. The morpholine scaffold is a key feature in many bioactive molecules and approved drugs, often conferring desirable physicochemical and pharmacokinetic properties.[1][2] This document outlines the critical steps for physicochemical characterization, formulation development, and provides detailed protocols for preparing formulations suitable for preclinical research. The goal is to achieve a stable and bioavailable formulation to ensure reliable and reproducible results in in vivo experiments.
Physicochemical Characterization of this compound
Prior to formulation development, a thorough understanding of the physicochemical properties of this compound is essential. These properties will dictate the choice of formulation strategy.
Experimental Protocol: Physicochemical Property Determination
Objective: To determine the key physicochemical properties of this compound.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
n-octanol
-
High-purity water (Milli-Q or equivalent)
-
Analytical balance
-
pH meter
-
UV-Vis spectrophotometer or HPLC with UV detector
-
Thermostatted shaker
-
Melting point apparatus
Methodology:
-
Aqueous Solubility:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibrate the suspension at 25°C and 37°C in a thermostatted shaker for 24-48 hours.
-
Filter the suspension through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
pH-Solubility Profile:
-
Determine the solubility of the compound in aqueous solutions of different pH values (e.g., pH 1, 3, 5, 7, 9, 11) following the method described above.
-
-
LogP (Octanol-Water Partition Coefficient):
-
Prepare a solution of this compound in either water or n-octanol.
-
Add an equal volume of the other solvent (n-octanol or water, respectively).
-
Vigorously shake the mixture for a predetermined time to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
pKa Determination:
-
The pKa can be determined by potentiometric titration or by analyzing the pH-solubility profile. The pKa of the conjugate acid of morpholine is approximately 8.4.
-
-
Melting Point:
-
Determine the melting point of the solid compound using a standard melting point apparatus.
-
Hypothetical Physicochemical Data
The following table summarizes the expected, though hypothetical, physicochemical properties of this compound based on the known properties of morpholine and its derivatives.[3][4][5][6][7][8]
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | ~183.28 g/mol | Within the range of typical small molecule drugs. |
| Appearance | Colorless to pale yellow liquid or low melting solid | The physical state will influence handling and initial formulation approaches. |
| Aqueous Solubility (pH 7.4) | Low to moderate (e.g., < 1 mg/mL) | May require enabling formulations such as co-solvents, surfactants, or complexing agents to achieve the desired concentration for in vivo dosing.[9][10] |
| LogP | 2.0 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a tendency for poor aqueous solubility. |
| pKa | 7.5 - 8.5 (basic) | The compound will be ionized at acidic pH, which may increase its solubility. pH adjustment can be a viable formulation strategy. |
| Melting Point | < 100 °C | A low melting point may present challenges for solid dosage form development but is less critical for liquid formulations. |
Formulation Development for In Vivo Studies
The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of the formulation in animal studies.[11][12][13] The choice will depend on the route of administration (e.g., oral, intravenous) and the required dose.
Vehicle Screening Protocol
Objective: To identify a suitable vehicle system that can solubilize or suspend this compound at the desired concentration.
Materials:
-
This compound
-
A selection of GRAS (Generally Recognized As Safe) excipients (see Table 2)
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Solubility Screening:
-
Accurately weigh a known amount of this compound into small vials.
-
Add a small, measured volume of each test vehicle.
-
Vortex and sonicate the vials to aid dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add more to determine the saturation solubility.
-
-
Suspension Feasibility:
-
For vehicles in which the compound is not fully soluble at the target concentration, assess the ease of forming a uniform and stable suspension.
-
Evaluate the physical stability of the suspension over a relevant timeframe (e.g., 4-24 hours) by observing for any signs of aggregation or settling.
-
Recommended Vehicle Systems
The following table presents a selection of commonly used vehicle systems for preclinical in vivo studies.
| Vehicle System | Composition | Route of Administration | Comments |
| Aqueous Solution (with pH adjustment) | Water for Injection with HCl or NaOH to adjust pH | IV, PO, IP, SC | Suitable if the compound has sufficient solubility at a physiologically acceptable pH. |
| Co-solvent System | 10-40% PEG 300 or PEG 400 in saline or water[10] | IV, PO, IP, SC | Polyethylene glycols are common co-solvents for increasing the solubility of hydrophobic compounds.[10] |
| Surfactant-based System | 1-10% Polysorbate 80 or Kolliphor® EL in saline or water | IV, PO, IP | Surfactants can form micelles to encapsulate and solubilize poorly soluble drugs.[9][10] |
| Cyclodextrin Complexation | 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | IV, PO, IP, SC | Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water with 0.1-0.2% Tween 80 as a wetting agent | PO | A common choice for oral administration of insoluble compounds. The suspending agent prevents settling, and the wetting agent improves dispersibility.[11] |
| Lipid-based Formulation (for oral administration) | Self-emulsifying drug delivery systems (SEDDS) composed of oils, surfactants, and co-solvents. | PO | Can enhance the oral bioavailability of lipophilic drugs. |
Detailed Formulation Protocols
Protocol for Preparation of a Co-solvent Formulation (for IV or PO Administration)
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system.
Materials:
-
This compound
-
PEG 400
-
Saline (0.9% NaCl)
-
Sterile vials
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh 100 mg of this compound and place it in a sterile vial.
-
Add 4 mL of PEG 400 to the vial.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle warming (e.g., to 40°C) may be applied if necessary.
-
Once dissolved, slowly add 6 mL of saline to the solution while stirring to bring the total volume to 10 mL.
-
Visually inspect the final formulation for any precipitation.
-
For intravenous administration, sterile filter the final solution through a 0.22 µm filter into a sterile vial.
Protocol for Preparation of an Aqueous Suspension (for PO Administration)
Objective: To prepare a 20 mg/mL suspension of this compound.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle:
-
Add 0.5 g of CMC to 100 mL of purified water while stirring. Continue to stir until a uniform dispersion is formed.
-
Add 0.2 mL of Tween 80 to the CMC solution and mix well.
-
-
Weigh 200 mg of this compound.
-
Levigate the powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing to a final volume of 10 mL.
-
Alternatively, the powder can be suspended using a homogenizer for a more uniform particle size distribution.
-
Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.
Visualizations
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Morpholine [chemeurope.com]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. morpholine [stenutz.eu]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. researchgate.net [researchgate.net]
- 11. admescope.com [admescope.com]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-methylcyclopentyl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-methylcyclopentyl)morpholine. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their synthetic protocols and improve yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 3-methylcyclopentanone and morpholine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Imine/Enamine Formation: The equilibrium between the ketone/amine and the iminium intermediate may not favor the intermediate. | • Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards the iminium ion. • Acid Catalysis: Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic. |
| Reducing Agent Incompatibility/Degradation: The chosen reducing agent may not be suitable for the reaction conditions or may have degraded. | • Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can also be used, but it is important to form the imine first before adding the reducing agent, as it can reduce the starting ketone.[1] • Check the quality of the reducing agent: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for efficient imine formation or too high, leading to side reactions. | • Optimize the temperature: Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial. Monitor for side product formation at higher temperatures. | |
| Presence of Unreacted Starting Materials | Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | • Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reductive aminations may require stirring overnight or longer. |
| Stoichiometry Imbalance: The ratio of ketone, amine, and reducing agent may not be optimal. | • Adjust stoichiometry: A common starting point is a 1:1 to 1:1.2 ratio of the ketone to the amine. An excess of the reducing agent (typically 1.5-2.0 equivalents) is generally used. | |
| Formation of Side Products | Reduction of Starting Ketone: The reducing agent may be reducing the 3-methylcyclopentanone before it can react with the morpholine. | • Use a milder reducing agent: NaBH(OAc)₃ is less likely to reduce the ketone compared to NaBH₄.[1] • Stepwise procedure: If using NaBH₄, ensure complete imine formation before adding the reducing agent. This can be achieved by pre-stirring the ketone and amine for a period before introducing the hydride. |
| Dialkylation of the Amine (if a primary amine were used): This is less of a concern with a secondary amine like morpholine. | Not applicable for the synthesis of this compound. | |
| Difficult Product Purification | Contamination with Boron Salts: Boron-containing byproducts from the reducing agent can complicate purification. | • Aqueous work-up: Quench the reaction with an aqueous base (e.g., saturated NaHCO₃ solution) to decompose any remaining reducing agent and boron byproducts. Extract the product with an organic solvent. • Acid-base extraction: As the product is a tertiary amine, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent. |
| Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the reaction mixture. | • Optimize chromatography conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using an amine-impregnated silica gel or adding a small amount of triethylamine to the eluent to reduce tailing of the amine product on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 3-methylcyclopentanone with morpholine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for the reductive amination of ketones.[1] It is a mild and selective reducing agent that is effective under the slightly acidic conditions that favor imine formation. Other options include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), although the latter requires careful control of the reaction conditions to avoid premature reduction of the ketone.[1]
Q3: My yield is consistently low. What are the first things I should check?
A3: For consistently low yields, first verify the purity of your starting materials, particularly the 3-methylcyclopentanone and morpholine. Ensure your reducing agent is fresh and has been stored correctly. Next, consider adding a dehydrating agent like molecular sieves to promote the formation of the iminium intermediate. Finally, optimizing the stoichiometry of your reagents can have a significant impact on yield.
Q4: I see a significant amount of unreacted 3-methylcyclopentanone in my crude product. How can I address this?
A4: This indicates that the reduction of the ketone may be competing with the desired reductive amination pathway, or that imine formation is slow. Using a milder reducing agent like NaBH(OAc)₃ can help.[1] Alternatively, you can try a stepwise approach where you pre-mix the 3-methylcyclopentanone and morpholine (with a catalytic amount of acid and/or a dehydrating agent) for a period to allow for imine formation before adding a stronger reducing agent like NaBH₄.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved by flash column chromatography on silica gel. Due to the basic nature of the morpholine nitrogen, the product may streak on the column. This can often be mitigated by adding a small amount of a volatile base, such as triethylamine (e.g., 0.5-1%), to the eluent. An alternative is to use an acid-base extraction during the work-up to remove non-basic impurities before chromatography.
Experimental Protocols
General Protocol for the Reductive Amination of 3-methylcyclopentanone with Morpholine using Sodium Triacetoxyborohydride
-
To a solution of 3-methylcyclopentanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) is added morpholine (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent used for the reaction.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the this compound.
Visualizations
References
Common side reactions in the synthesis of 4-(3-methylcyclopentyl)morpholine
Technical Support Center: Synthesis of 4-(3-methylcyclopentyl)morpholine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, primarily focusing on the reductive amination of 3-methylcyclopentanone with morpholine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most robust and widely used method is the reductive amination (also known as reductive alkylation) of 3-methylcyclopentanone with morpholine.[1][2] This one-pot reaction typically involves forming an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4] This method is generally preferred over direct N-alkylation with a cyclopentyl halide, as it avoids common issues like over-alkylation and the use of potentially genotoxic reagents.[3][5]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Iminium Ion Formation: The initial condensation between 3-methylcyclopentanone and morpholine to form the iminium ion is a reversible equilibrium.[1] If water is not effectively removed or if the pH is not optimal, the equilibrium may favor the starting materials.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too weak may not reduce the iminium ion efficiently, while one that is too strong may prematurely reduce the starting ketone.[4]
-
Incorrect Stoichiometry: Using a large molar excess of one reagent should be avoided if possible, and the amount of reducing agent should be optimized.[5]
-
Steric Hindrance: While not extreme, the reactants have some steric bulk, which can slow the reaction. Ensuring adequate reaction time or gentle heating may be necessary.
Q3: I've isolated 3-methylcyclopentanol as a major byproduct. Why did this happen and how can I prevent it?
A3: The formation of 3-methylcyclopentanol indicates that the reducing agent is reducing the starting ketone, 3-methylcyclopentanone, instead of selectively reducing the iminium ion intermediate.
-
Cause: This is a common side reaction, especially if you are using a non-selective or overly reactive reducing agent like sodium borohydride (NaBH₄) under standard conditions.[5]
-
Solution: Switch to a milder, more selective reducing agent that preferentially reduces iminium ions. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in reductive aminations.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also effective, but care must be taken during workup as it can release toxic cyanide byproducts.[1][7]
Q4: My crude product mixture is complex, and I suspect self-condensation of the ketone. How can I minimize this?
A4: The self-condensation of 3-methylcyclopentanone (an aldol condensation) can occur under either acidic or basic conditions, leading to dimeric impurities.[5]
-
Solution:
-
Control the pH: The reaction is best performed under weakly acidic conditions (pH ~5-6), often by adding a small amount of acetic acid. This condition is acidic enough to catalyze iminium ion formation but generally not harsh enough to promote significant aldol condensation.[3]
-
One-Pot Procedure: Employ a direct (one-pot) reductive amination where the selective reducing agent is present from the start.[1] This ensures that any iminium ion formed is quickly reduced, keeping its concentration low and minimizing side reactions.
-
Q5: Is direct N-alkylation of morpholine with a 3-methylcyclopentyl halide a viable alternative?
A5: While possible, this Sₙ2 reaction can be problematic. Researchers often face challenges such as low reaction rates, requiring high temperatures or microwave assistance.[8] At elevated temperatures, side reactions like the ring-opening of morpholine can occur.[9] Furthermore, the synthesis of the appropriate 3-methylcyclopentyl halide adds extra steps. For these reasons, reductive amination is generally the more reliable and efficient approach.
Data on Common Side Reactions
The choice of reducing agent significantly impacts the product distribution. The following table provides a summary of expected outcomes based on general principles of reductive amination.
| Reducing Agent | Main Product Yield (Expected) | Key Side Product(s) | Notes |
| Sodium Triacetoxyborohydride (STAB) | 85-95% | Minimal | Highly selective for the iminium ion; considered the reagent of choice for this transformation.[3][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90% | Minimal ketone reduction | Also highly selective under controlled pH.[1][4] Workup requires caution to avoid generating toxic HCN gas.[7] |
| Catalytic Hydrogenation (H₂/Pd-C) | 75-90% | Potential for ketone reduction | A green chemistry option, but selectivity can be an issue.[1] Requires optimization of pressure, temperature, and catalyst loading. |
| Sodium Borohydride (NaBH₄) | 10-40% | 3-methylcyclopentanol (major), Aldol products (minor) | Non-selective; rapidly reduces the starting ketone, leading to low yields of the desired amine.[5] Not recommended for one-pot reductive amination. |
Experimental Protocol: Reductive Amination using STAB
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
3-methylcyclopentanone
-
Morpholine
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-methylcyclopentanone (1.0 eq).
-
Dissolve the ketone in DCM (approx. 0.1 M concentration).
-
Add morpholine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of DCM.
-
Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathways: Main vs. Side Reactions
Caption: Main reaction pathway versus potential side reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Purification challenges of 4-(3-methylcyclopentyl)morpholine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(3-methylcyclopentyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Assuming a common synthesis method such as the reductive amination of 3-methylcyclopentanone with morpholine, the following impurities are frequently observed:
-
Unreacted Starting Materials: 3-methylcyclopentanone and morpholine.
-
Reducing Agent Byproducts: Borate salts and acetic acid if sodium triacetoxyborohydride is used.
-
Diastereomers: cis- and trans-4-(3-methylcyclopentyl)morpholine. The presence of two chiral centers in the molecule leads to the formation of diastereomeric pairs.
-
Over-alkylation Products: Although less common with tertiary amines, side reactions can occasionally lead to unexpected byproducts.[1]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: My crude this compound appears as an oil. How can I induce crystallization?
A2: Many N-substituted morpholines are oils at room temperature.[2] To induce crystallization, consider the following techniques:
-
Salt Formation: Convert the basic morpholine nitrogen into a salt by treating the crude product with an acid like hydrochloric acid or oxalic acid dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).[1] The resulting salt is often a crystalline solid that can be isolated by filtration.
-
Solvent Screening: Experiment with a variety of solvents and solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Seeding: If a small amount of pure crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes provide a nucleation site for crystal growth.
Q3: What is the best approach for separating the cis- and trans-diastereomers of this compound?
A3: The separation of diastereomers can be challenging but is achievable through chromatographic or crystallization techniques.
-
Flash Chromatography: Diastereomers have different physical properties and can often be separated by flash chromatography on silica gel.[3][4][5] Careful optimization of the eluent system is crucial. Sometimes, stacking columns can improve resolution.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related isomers. Both normal-phase and reversed-phase HPLC can be effective.[4]
-
Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent, fractional crystallization can be employed. This may involve the crystallization of the free base or a salt derivative.
-
Chiral Salt Resolution: Reacting the diastereomeric mixture with a chiral acid can form diastereomeric salts with different physical properties, potentially allowing for separation by crystallization.[2]
Troubleshooting Guides
Problem 1: Tailing or Streaking During Silica Gel Chromatography
Cause: The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[6]
Solutions:
| Solution | Description |
| Add a Basic Modifier to the Eluent | Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into the mobile phase. This competes with the product for binding to the acidic sites on the silica.[1][6] |
| Use Amine-Functionalized Silica Gel | Employing a stationary phase where the silica surface has been treated with amino groups can significantly reduce tailing by minimizing the interaction with the basic product.[6] |
| Switch to Reversed-Phase Chromatography | In reversed-phase chromatography (e.g., C18 silica), the separation mechanism is based on hydrophobicity, which can be a more effective method for purifying basic compounds. |
| Use Alumina as the Stationary Phase | Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds. |
Problem 2: Difficulty Removing Unreacted Morpholine
Cause: Morpholine is a relatively polar and water-soluble amine, which can sometimes be challenging to remove completely with simple aqueous washes.
Solutions:
| Solution | Description |
| Acidic Aqueous Wash | Perform multiple extractions of the organic layer with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid).[7][8][9] This will protonate the morpholine, forming a water-soluble salt that partitions into the aqueous layer. The desired product, being a tertiary amine, will also be protonated and extracted. The combined aqueous layers can then be basified and the product re-extracted. |
| Azeotropic Distillation | If the boiling point of this compound is significantly higher than that of morpholine (129 °C), distillation under reduced pressure can be an effective purification method.[10][11][12][13][14] |
| Formation of a Non-Volatile Salt | Treat the crude mixture with an acid to form the salt of both morpholine and the product. If the product salt can be selectively crystallized, this will leave the more soluble morpholine salt in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove non-basic impurities from the crude product.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer three times with 1 M hydrochloric acid.
-
Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).
-
Extract the liberated free amine from the aqueous layer three times with fresh organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Chromatography for Diastereomer Separation
This protocol provides a starting point for the separation of cis- and trans-4-(3-methylcyclopentyl)morpholine.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) containing 0.5% triethylamine. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.
-
Loading: Load the sample onto the column.
-
Elution: Run the gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to identify the fractions containing the pure diastereomers.
-
Post-Purification: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for chromatography issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 3. santaisci.com [santaisci.com]
- 4. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 12. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. MORPHOLINE (110-91-8) - Ataman Kimya [atamanchemicals.com]
- 14. MORPHOLINE (CAS 110-91-8) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(3-methylcyclopentyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-methylcyclopentyl)morpholine. The primary synthetic route discussed is the reductive amination of 3-methylcyclopentanone with morpholine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Steric hindrance from the 3-methyl group on the cyclopentanone. 4. Low reactivity of the ketone. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid, titanium(IV) isopropoxide) to promote imine formation. Monitor imine formation by TLC or NMR before adding the reducing agent.[1] 2. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using a moisture-sensitive reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered and more reactive reducing agent like sodium cyanoborohydride (NaBH₃CN). 4. Use a more reactive borohydride reagent or a different synthetic approach if optimization fails. |
| Formation of Side Products | 1. Reduction of the starting ketone to 3-methylcyclopentanol. 2. Formation of an enamine intermediate that does not get reduced. 3. Over-alkylation of morpholine (if starting with a primary amine precursor). | 1. Use a milder reducing agent that is selective for the iminium ion over the ketone, such as NaBH(OAc)₃ or NaBH₃CN.[2][3] Add the reducing agent after confirming imine formation. 2. Ensure the pH of the reaction is slightly acidic to favor iminium ion formation over the enamine. 3. This is less likely with morpholine, a secondary amine. However, ensure a 1:1 stoichiometry of ketone to amine. |
| Difficult Purification | 1. Presence of unreacted morpholine. 2. Presence of unreacted 3-methylcyclopentanone. 3. Contamination with the reducing agent byproducts. | 1. Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic morpholine into the aqueous layer. 2. Use a slight excess of morpholine to ensure full conversion of the ketone. Unreacted ketone can often be removed by column chromatography. 3. Follow a proper aqueous work-up procedure to remove boron salts. For example, quenching with aqueous ammonium chloride or Rochelle's salt solution. |
| Reaction Stalls | 1. Deactivation of the catalyst (if used). 2. Insufficient amount of reducing agent. 3. Reaction equilibrium not favoring product formation. | 1. If using a heterogeneous catalyst (e.g., Pd/C with H₂), ensure it is not poisoned. Use fresh catalyst. 2. Add an additional portion of the reducing agent. 3. Remove water formed during imine formation by using a Dean-Stark apparatus or adding molecular sieves. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination between 3-methylcyclopentanone and morpholine. This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product.[2][4]
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent is critical for a successful reaction. Here's a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines and enamines over ketones. Can be done as a one-pot reaction. | Moisture sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, allowing for optimal imine formation. Selective for imines. | Toxic cyanide byproduct. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone. Requires a two-step process where the imine is formed first. | Methanol (MeOH), Ethanol (EtOH) |
For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity and the convenience of a one-pot procedure.[3]
Q3: What are the optimal reaction conditions?
A3: Optimal conditions can vary, but a good starting point for the reductive amination of 3-methylcyclopentanone with morpholine using NaBH(OAc)₃ is:
-
Stoichiometry: 1.0 eq of 3-methylcyclopentanone, 1.0-1.2 eq of morpholine, 1.2-1.5 eq of NaBH(OAc)₃.
-
Solvent: Anhydrous DCM or DCE.
-
Temperature: Room temperature.
-
Reaction Time: 4-24 hours, monitored by TLC or LC-MS.
-
Catalyst: A catalytic amount of acetic acid can be added to accelerate imine formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the consumption of the starting materials (3-methylcyclopentanone and morpholine, though morpholine can be difficult to visualize without specific stains) and the appearance of a new, typically less polar, product spot.
Q5: What is a typical work-up and purification procedure?
A5: A typical work-up involves:
-
Quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Separating the organic layer.
-
Washing the organic layer with water and then brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
The crude product is then typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.
Experimental Protocols
Representative Protocol for Reductive Amination using Sodium Triacetoxyborohydride
To a solution of 3-methylcyclopentanone (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the reductive amination synthesis of this compound.
Caption: A decision tree for troubleshooting low-yield reductive amination reactions.
References
How to resolve solubility issues with 4-(3-methylcyclopentyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 4-(3-methylcyclopentyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues in aqueous buffers, consider the following initial steps:
-
pH Adjustment: this compound contains a basic morpholine ring (pKa of conjugate acid is ~8.4).[1] Adjusting the pH of the buffer to a more acidic range (e.g., pH 4-6) will protonate the morpholine nitrogen, forming a more soluble salt.
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer.[5][6] Common choices include dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Gentle Heating and Sonication: Gently warming the solution can help increase the rate of dissolution. Sonication can also be employed to break down particle agglomerates and enhance solubilization.[7]
Q3: Are there more advanced techniques if initial steps fail to resolve the solubility issue?
A3: Yes, several advanced methods can be employed to enhance the solubility of poorly soluble compounds:[5][7][8]
-
Complexation: The use of cyclodextrins can encapsulate the lipophilic portion of the molecule, increasing its apparent aqueous solubility.[5][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.[5][7]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can lead to faster dissolution.[6][7][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
This guide provides a systematic workflow for selecting an appropriate solvent system for this compound.
Experimental Protocol:
-
Initial Screening: Begin by testing the solubility in a range of common laboratory solvents with varying polarities.
-
Small-Scale Testing: Use a small, accurately weighed amount of the compound (e.g., 1 mg).
-
Solvent Addition: Add a measured volume of the solvent (e.g., 100 µL) and observe for dissolution.
-
Incremental Addition: If the compound does not dissolve, add incremental volumes of the solvent until dissolution is achieved or the desired concentration is reached.
-
Observations: Record the approximate solubility in terms of mg/mL. Note any physical changes, such as the formation of a suspension or gel.
Data Presentation:
The results of such a screening can be summarized in a table for easy comparison.
| Solvent | Polarity Index | Approximate Solubility of this compound (mg/mL) | Observations |
| Water | 10.2 | < 0.1 | Insoluble, forms a suspension |
| Methanol | 5.1 | > 50 | Freely soluble |
| Ethanol | 4.3 | > 50 | Freely soluble |
| Acetone | 4.3 | > 50 | Freely soluble |
| Dichloromethane | 3.1 | > 50 | Freely soluble |
| Diethyl Ether | 2.8 | > 30 | Soluble |
| Toluene | 2.4 | > 30 | Soluble |
| Hexane | 0.1 | < 1 | Sparingly soluble |
Note: The values in this table are illustrative examples and not based on experimental data for this compound.
Guide 2: pH-Dependent Solubility Profile
This guide outlines the methodology to determine the solubility of this compound at different pH values.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibrium Solubility Measurement: Add an excess amount of the compound to a fixed volume of each buffer.
-
Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Presentation:
The quantitative data should be presented in a clear, tabular format.
| Buffer pH | Temperature (°C) | Solubility of this compound (µg/mL) |
| 2.0 | 25 | 550 |
| 4.0 | 25 | 480 |
| 6.0 | 25 | 150 |
| 7.4 | 25 | 25 |
| 8.0 | 25 | 10 |
| 10.0 | 25 | 5 |
Note: The values in this table are illustrative examples and not based on experimental data for this compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing solubility issues.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 4. Morpholine [chemeurope.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 4-(3-methylcyclopentyl)morpholine and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 4-(3-methylcyclopentyl)morpholine and strategies for its prevention. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, the degradation is expected to be primarily influenced by the morpholine ring, which is susceptible to microbial and oxidative degradation. Based on studies of morpholine, two primary pathways are anticipated[1][2][3]:
-
Ethanolamine Pathway: This pathway involves the cleavage of the morpholine ring to form intermediates that are ultimately metabolized to ethanolamine.
-
Diglycolic Acid/Glycolate Pathway: This route also begins with the cleavage of the C-N bond of the morpholine ring, leading to the formation of 2-(2-aminoethoxy)acetate, which is then converted to diglycolic acid and subsequently glycolic acid[1][4].
The degradation of the morpholine ring is often initiated by monooxygenase enzymes, such as cytochrome P-450, which catalyze the ring cleavage[2][4]. The methylcyclopentyl substituent may influence the rate and regioselectivity of this enzymatic attack.
Q2: What are the common causes of degradation of this compound in a laboratory setting?
Degradation in a laboratory setting can be triggered by several factors. These are often investigated through forced degradation studies, which help to identify the intrinsic stability of a molecule[5][6][7]. Potential causes include:
-
Hydrolytic degradation: Exposure to acidic or basic conditions can promote hydrolysis.
-
Oxidative degradation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation products. The nitrogen atom in the morpholine ring is a potential site for oxidation.
-
Photolytic degradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Thermal degradation: High temperatures can accelerate the rate of degradation.
Q3: How can I prevent the degradation of this compound during storage and experimentation?
To ensure the stability of this compound, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
-
pH Control: Maintain a neutral pH for solutions containing the compound, unless experimental conditions require otherwise. Use appropriate buffer systems to stabilize the pH.
-
Light Protection: Protect solutions and solid samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Temperature Control: Avoid exposure to high temperatures. For long-term storage, refrigeration or freezing may be appropriate, depending on the compound's physical properties.
-
Use of Antioxidants: In formulations, the addition of antioxidants may be considered to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound. | 1. Review sample handling and storage: Ensure the sample was protected from light, extreme temperatures, and incompatible solvents. 2. Perform a forced degradation study: Subject the compound to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation products and their retention times. 3. Analyze a freshly prepared sample: Compare the chromatogram of the suspect sample to a newly prepared standard to confirm if degradation has occurred over time. |
| Loss of compound potency or activity in biological assays | Degradation of the active pharmaceutical ingredient (API). | 1. Verify the stability of the compound in the assay medium: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. 2. Check for interactions with other assay components: Some reagents may promote degradation. 3. Re-evaluate storage conditions of stock solutions: Ensure stock solutions are stored appropriately (e.g., at -20°C or -80°C in a suitable solvent) and are not subjected to repeated freeze-thaw cycles. |
| Physical changes in the sample (e.g., color change, precipitation) | Significant degradation or instability. | 1. Do not use the sample for experiments. 2. Characterize the degradation products: If possible, use analytical techniques like NMR and mass spectrometry to identify the impurities. 3. Synthesize or procure a fresh batch of the compound. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance[6][8]. A typical protocol involves the following steps:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[8].
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex[8].
Quantitative Data Summary
Since no specific quantitative data for this compound is available in the searched literature, the following table provides a template for summarizing data from a forced degradation study.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 | Room Temperature | Data to be filled | Data to be filled |
| Thermal | - | 48 | 70 | Data to be filled | Data to be filled |
| Photolytic | ICH Q1B | - | - | Data to be filled | Data to be filled |
Visualizations
The following diagrams illustrate the known degradation pathways of the parent morpholine ring, which are likely relevant to this compound.
Caption: Proposed microbial degradation pathways of the morpholine ring.
Caption: Experimental workflow for a forced degradation study.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijrpp.com [ijrpp.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Enhancing the stability of 4-(3-methylcyclopentyl)morpholine in solution
Welcome to the technical support center for 4-(3-methylcyclopentyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. The following information is based on the general chemical properties of morpholine and its derivatives. It is crucial to experimentally verify the stability of this compound under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily related to the reactivity of the morpholine ring. These include:
-
pH: The morpholine nitrogen is basic and can be protonated at acidic pH. While this can increase water solubility, extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation of the morpholine ring. Cyclic aminals, which have a similar structural motif, are known to decompose rapidly in acidic aqueous media.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation pathways. Morpholine itself is stable up to 150°C, but significant degradation can occur at higher temperatures, especially in the presence of CO2.[3][4]
-
Light Exposure (Photostability): Exposure to UV or visible light can induce photolytic degradation. The photocatalytic degradation of morpholine in the presence of TiO2 has been reported to produce various intermediates, indicating that light can be a significant stress factor.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the morpholine ring and the alkyl substituent. Secondary amines are susceptible to oxidation, which can involve electron abstraction from the nitrogen atom or hydrogen abstraction from an adjacent carbon.[5][6]
-
Solvent: The choice of solvent can impact stability. While morpholine is soluble in a wide range of solvents, reactive solvents or those containing impurities could promote degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of morpholine and other secondary amines, the following degradation pathways are plausible for this compound:
-
Oxidative Degradation: The initial step in the oxidative degradation of amines often involves the formation of an amine radical. This can be initiated by abstraction of a hydrogen atom from the α-carbon to the nitrogen or an electron from the nitrogen lone pair.[5] This can lead to ring opening or modification of the substituents.
-
Hydrolysis: Under acidic conditions, the ether linkage in the morpholine ring could be susceptible to hydrolysis, although this is generally less facile than in acyclic ethers. More significantly, if the molecule contains other susceptible functional groups, pH-dependent hydrolysis could be a primary degradation route.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For morpholine, this can be influenced by the presence of other reactive species like CO2.[3][4] The specific degradation products for this compound would need to be determined experimentally.
-
Photolytic Degradation: Upon exposure to light, the molecule may absorb energy leading to bond cleavage and the formation of reactive radical species, initiating a cascade of degradation reactions.
Q3: How does the 3-methylcyclopentyl substituent affect the stability compared to unsubstituted morpholine?
A3: While specific data for this compound is not available, the substituent can influence stability in several ways:
-
Steric Hindrance: The bulky 3-methylcyclopentyl group may provide some steric protection to the morpholine nitrogen, potentially slowing down reactions that require nucleophilic attack on the nitrogen or enzymatic degradation at that site.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly increase the basicity of the morpholine nitrogen compared to unsubstituted morpholine. This could influence its reactivity in acid-base mediated reactions.
-
Lipophilicity: The alkyl substituent increases the lipophilicity of the molecule, which could affect its solubility and partitioning behavior in different solvent systems, indirectly influencing its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound potency over time in solution. | Degradation due to pH, light, temperature, or oxidation. | Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway. Adjust storage conditions accordingly (e.g., protect from light, store at lower temperatures, use inert atmosphere). Optimize the pH of the solution if hydrolysis is the issue. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Perform peak purity analysis to confirm that the main peak is not co-eluting with degradants. Use a stability-indicating HPLC method (see Experimental Protocols) to separate and identify the new peaks. Mass spectrometry can be coupled with HPLC for structural elucidation of the degradation products. |
| Precipitation of the compound from solution. | Poor solubility, change in pH or temperature affecting solubility. | Check the solubility of the compound in the chosen solvent system. Ensure the pH of the solution is within a range where the compound is soluble. Store solutions at a constant, appropriate temperature. |
| Discoloration of the solution. | Formation of colored degradation products, often from oxidative or photolytic pathways. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the solution to a photostability chamber (with UV and visible light) for a defined period (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause significant degradation point to the likely degradation pathways.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[7][8][9]
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Other stationary phases like C8 or phenyl can be screened for better selectivity.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid or 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B in 20 minutes) to elute all components.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal detection wavelength for the parent compound and any degradation products.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition (e.g., pH, organic solvent), and temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The final method should demonstrate baseline separation of all relevant peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
Currently, there is no published quantitative stability data specifically for this compound. The following table provides a general overview of the stability of the parent compound, morpholine, under certain conditions. Researchers should generate specific data for their compound of interest.
| Compound | Condition | Temperature | Observation | Reference |
| Morpholine | Aqueous solution | 135-150°C | Stable | [3][4] |
| Morpholine | Aqueous solution with CO2 | >175°C | Significant degradation | [3][4] |
| Morpholine | TiO2 aqueous suspension | Not specified | Photocatalytic degradation observed |
Visualizations
Potential Degradation Pathways
References
- 1. d-nb.info [d-nb.info]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.vscht.cz [web.vscht.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Welcome to the technical support center for 4-(3-methylcyclopentyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance mechanisms encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a novel small molecule inhibitor containing a morpholine scaffold. While its precise target may be under investigation, compounds with a morpholine moiety are commonly developed as either kinase inhibitors (e.g., targeting the PI3K/mTOR pathway) or antifungal agents that inhibit the ergosterol biosynthesis pathway.[1][2][3][4] The experimental context (e.g., cancer cell lines vs. fungal cultures) will determine the probable mechanism of action.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: This is a classic sign of acquired resistance. Continuous exposure to an inhibitor can lead to the selection and proliferation of cells that have developed mechanisms to evade the drug's effects.[5][6] Common causes include mutations in the drug's target protein, amplification of the target gene, or activation of alternative "bypass" signaling pathways.[5][7][8]
Q3: What is the difference between primary and acquired resistance?
A3: Primary (or de novo) resistance occurs when cells or organisms are inherently non-responsive to the drug from the initial treatment.[5] Acquired resistance develops over time after an initial period of successful treatment, as the target cells evolve to survive in the presence of the drug.[5]
Q4: How can we confirm that our cell line has developed resistance to this compound?
A4: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of the compound in your experimental cell line versus the original, parental cell line.[6] A significant increase in the IC50 value for the experimental line indicates the development of resistance.[6]
Troubleshooting Guides
Issue 1: Increasing IC50 values for this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Target Modification | 1. Sequence the gene encoding the putative target protein in both parental and resistant cells. 2. Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess gene copy number. 3. Use immunoblotting to compare the expression levels of the target protein. | 1. Identification of point mutations in the drug-binding site (e.g., "gatekeeper" mutations).[8][9][10] 2. Detection of an increase in gene amplification in resistant cells.[5] 3. Observation of target protein overexpression. |
| Bypass Pathway Activation | 1. Conduct phosphoproteomic or antibody array analysis to identify upregulated signaling pathways in resistant cells. 2. Use immunoblotting to probe for the activation of known compensatory pathways (e.g., MAPK, other receptor tyrosine kinases).[5] | Identification of alternative signaling routes that maintain cell survival and proliferation despite the inhibition of the primary target. |
| Increased Drug Efflux | 1. Perform a drug accumulation assay using a fluorescent analog of the compound, if available. 2. Use qPCR or immunoblotting to check for the overexpression of multidrug resistance transporters (e.g., MDR1/ABCB1).[11] | Reduced intracellular concentration of the inhibitor in resistant cells compared to parental cells. |
Issue 2: Heterogeneous Response to Treatment in a Cell Population
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pre-existing Resistant Subclones | 1. Perform single-cell RNA sequencing on the parental cell line to identify subpopulations. 2. Isolate single-cell clones from the parental line and determine their individual IC50 values for the compound. | Identification of a small, pre-existing population of cells with a higher intrinsic resistance to the compound. |
| Adaptive Resistance | 1. Treat cells with the compound for varying durations and analyze changes in gene expression or signaling pathways over time. 2. Use a combination therapy approach by co-administering an inhibitor of a potential escape pathway. | Observation of transient changes in cellular signaling that allow a subset of cells to survive initial treatment and eventually develop stable resistance. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a cancer cell line.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay to determine the initial IC50 of this compound.
-
Initial Chronic Dosing: Begin continuous exposure of the parental cell line to the compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of the compound. A common approach is to increase the dose by 1.5 to 2-fold.[6]
-
Monitor Viability: At each dose escalation, monitor cell viability and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
Establish a Resistant Clone: Continue this process until the cells are able to proliferate in a concentration of the compound that is at least 5-10 times higher than the initial IC50.
-
Confirm Resistance: Perform a new dose-response assay on the newly generated resistant cell line and compare its IC50 to that of the parental line. A significant shift confirms resistance.[6]
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages. To maintain the resistant phenotype, culture the cells in the presence of a maintenance dose of the compound.[6]
Protocol 2: Combination Therapy to Overcome Resistance
This protocol outlines how to test for synergistic effects of a second compound to overcome resistance to this compound.
Methodology:
-
Hypothesize a Bypass Pathway: Based on the results from the troubleshooting guide (e.g., phosphoproteomic data), select a second inhibitor that targets a putative bypass pathway (e.g., a MEK inhibitor if MAPK signaling is upregulated).
-
Experimental Setup: In a 96-well plate, seed both the parental and resistant cell lines.
-
Create a Dose-Response Matrix: Prepare serial dilutions of this compound (Compound A) and the second inhibitor (Compound B). Treat the cells with each compound alone and in all possible combinations.
-
Cell Viability Assay: After a 72-hour incubation, perform a cell viability assay (e.g., using WST-1 or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Use software such as CompuSyn or the SynergyFinder R package to calculate a Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Interpretation: A synergistic effect in the resistant cell line suggests that co-targeting the bypass pathway can effectively overcome the acquired resistance.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for investigating acquired drug resistance.
Caption: Decision tree for troubleshooting the cause of drug resistance.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 4-(3-methylcyclopentyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4-(3-methylcyclopentyl)morpholine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound via reductive amination of 3-methylcyclopentanone with morpholine.
Question 1: The reaction is sluggish or incomplete, with significant amounts of unreacted 3-methylcyclopentanone remaining. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete reaction. Consider the following troubleshooting steps:
-
Moisture Contamination: The formation of the enamine intermediate is a condensation reaction that produces water. Excess water in the reaction mixture can inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The addition of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, can be beneficial.
-
-
Inefficient Water Removal: On a larger scale, the water produced during the reaction may not be effectively removed, shifting the equilibrium back towards the starting materials.
-
Solution: For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.
-
-
Insufficient Catalyst: If using a catalytic amount of acid to promote enamine formation, an insufficient amount may lead to a slow reaction.
-
Solution: Ensure the appropriate catalytic amount of a weak acid, such as p-toluenesulfonic acid or acetic acid, is used.[1]
-
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
-
Question 2: The yield of the desired product, this compound, is low, and there are significant side products. What are the common side reactions and how can they be minimized?
Answer:
Low yields are often due to competing side reactions. The most common side products in this synthesis are:
-
Over-reduction of the Ketone: The reducing agent may reduce the starting 3-methylcyclopentanone to 3-methylcyclopentanol.
-
Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations while minimizing ketone reduction.[2] Add the reducing agent after the formation of the enamine is confirmed by a monitoring technique like TLC or ¹H NMR.
-
-
Self-condensation of 3-methylcyclopentanone: Aldol condensation of the ketone can occur under acidic or basic conditions, leading to higher molecular weight impurities.
-
Solution: Maintain careful control of the reaction pH. A slightly acidic medium is optimal for enamine formation without promoting significant self-condensation.
-
-
Formation of Byproducts from Impurities in Starting Materials: Impurities in 3-methylcyclopentanone or morpholine can lead to unexpected side products.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., GC-MS, NMR) before starting the reaction.
-
Question 3: I am having difficulty purifying the final product, this compound, from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification of tertiary amines can be challenging due to their basicity and potential for emulsion formation during aqueous workups.
-
Acid-Base Extraction: This is a common and effective method for separating basic amines from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Tailing: Amines can sometimes tail on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a highly effective purification method for larger quantities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the reductive amination of 3-methylcyclopentanone with morpholine?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, while being less likely to reduce the starting ketone.[2] Other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used, but may require more careful control of reaction conditions to avoid side reactions.[3]
Q2: What is the optimal pH for this reaction?
A2: The optimal pH for reductive amination is typically weakly acidic, in the range of 4-6. This pH range is a compromise: it is acidic enough to catalyze the formation of the enamine intermediate but not so acidic as to protonate the morpholine, which would render it non-nucleophilic.[3]
Q3: Can this reaction be performed as a one-pot synthesis?
A3: Yes, this reaction is well-suited for a one-pot procedure where 3-methylcyclopentanone, morpholine, and the reducing agent are combined in a suitable solvent.[4] However, for better control and to minimize side reactions, a two-step, one-pot approach is often preferred, where the ketone and amine are first allowed to form the enamine intermediate before the reducing agent is added.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion of reactants and the formation of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton of the starting material and the appearance of new signals corresponding to the product.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reactant Quantities and Ratios
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Typical Quantity (for 10g product) |
| 3-Methylcyclopentanone | 98.14 | 1.0 | 5.8 g |
| Morpholine | 87.12 | 1.1 | 5.7 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.2 | 15.0 g |
| Acetic Acid (catalyst) | 60.05 | 0.1 | 0.36 g |
| Dichloromethane (solvent) | - | - | 100 mL |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Typical Value | Expected Yield | Expected Purity (after purification) |
| Reaction Temperature | Room Temperature (20-25 °C) | 75-85% | >98% (by GC) |
| Reaction Time | 12-24 hours | ||
| Product Appearance | Colorless to pale yellow oil | ||
| Product Boiling Point | (Estimate) 80-90 °C at 1 mmHg |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is for a laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
3-Methylcyclopentanone (98%+)
-
Morpholine (99%+)
-
Sodium triacetoxyborohydride (95%+)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (glacial)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylcyclopentanone (1.0 eq) and anhydrous dichloromethane (10 mL per gram of ketone).
-
Add morpholine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate. Monitor the formation by TLC.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture over 30-60 minutes. The addition may be exothermic, so maintain the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction as described in the troubleshooting guide or by column chromatography on silica gel.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Efficacy Analysis: 4-(3-methylcyclopentyl)morpholine vs. Dasatinib for Src Kinase Inhibition
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "4-(3-methylcyclopentyl)morpholine" is a novel, hypothetical molecule created for the purpose of this guide. All experimental data presented for this compound is simulated to be plausible within the context of inhibiting Src kinase. The alternative compound, Dasatinib, is a real, FDA-approved drug, and its data is based on publicly available information. This guide serves as a template for comparing the efficacy of kinase inhibitors.
Introduction
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating diverse cellular processes, including proliferation, differentiation, motility, and survival.[1][2][3] Dysregulation of Src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2][4][5] This guide provides a comparative analysis of a novel hypothetical compound, this compound (hereafter referred to as 'MCMP-Morpholine'), against the established multi-kinase inhibitor, Dasatinib.
Dasatinib is a potent, orally available, ATP-competitive inhibitor of both the Bcr-Abl fusion protein and Src family kinases.[1][6][7][8] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] The morpholine chemical scaffold is a versatile and privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[10][11] This analysis will evaluate the hypothetical efficacy of MCMP-Morpholine as a selective Src inhibitor in comparison to the broader-spectrum activity of Dasatinib.
Comparative Efficacy Data
The inhibitory potential of MCMP-Morpholine and Dasatinib was evaluated through both biochemical and cell-based assays. Biochemical assays determine the direct inhibitory effect on the isolated enzyme, while cell-based assays measure the compound's activity within a biological system.
Table 1: Biochemical Kinase Inhibition
This table summarizes the direct inhibitory potency of each compound against the purified Src kinase enzyme. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki (inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.
| Compound | Target Kinase | IC50 (nM) | Ki (pM) |
| MCMP-Morpholine | Src | 2.5 | 85 |
| Dasatinib | Src | 0.5 - 1.2 | 16 |
Data for MCMP-Morpholine is hypothetical. Data for Dasatinib is sourced from publicly available literature.[1]
Table 2: Cellular Activity in Cancer Cell Lines
This table presents the EC50 values, which measure the concentration of each compound required to achieve 50% of its maximal effect in a cell-based assay. Here, the assay measures the inhibition of cancer cell proliferation (cytostatic effect) in a human breast cancer cell line (MDA-MB-231) known for Src-dependent growth.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| MCMP-Morpholine | MDA-MB-231 | Proliferation (MTT) | 35 |
| Dasatinib | MDA-MB-231 | Proliferation (MTT) | 15 |
Data for MCMP-Morpholine is hypothetical. Data for Dasatinib is consistent with values seen in Src-dependent cell lines.
Signaling Pathway and Experimental Workflow
To understand the context of inhibition and the methods used to generate the data, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified Src kinase signaling cascade.
Caption: Workflow for an in vitro biochemical kinase assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. In Vitro Biochemical Src Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[2][12]
-
Objective: To determine the IC50 value of test compounds against purified human Src kinase.
-
Materials:
-
Recombinant Human Src Kinase (e.g., from BPS Bioscience, #40484).[12]
-
Protein Tyrosine Kinase Substrate (Poly(Glu,Tyr) 4:1).[12][13]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]
-
ATP (100 µM final concentration).[13]
-
Test Compounds (MCMP-Morpholine, Dasatinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930).[12]
-
White, opaque 96-well or 384-well assay plates.
-
-
Protocol:
-
Add 2.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing the Src enzyme and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Measure luminescence using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the EC50 of test compounds on the proliferation of a cancer cell line.
-
Materials:
-
MDA-MB-231 human breast cancer cells.
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).
-
Test Compounds (MCMP-Morpholine, Dasatinib) serially diluted in growth medium.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
96-well clear tissue culture plates.
-
-
Protocol:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to attach overnight.[15]
-
Remove the growth medium and replace it with 100 µL of medium containing serially diluted test compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
-
Comparative Analysis and Conclusion
The experimental data provides a basis for comparing the efficacy of the hypothetical MCMP-Morpholine with the established drug, Dasatinib.
Caption: Logical comparison of key inhibitor attributes.
Based on the presented data, Dasatinib exhibits superior potency in both biochemical and cellular assays.[1] Its picomolar binding affinity and low nanomolar cellular efficacy underscore its established role as a powerful Src inhibitor.[1][16]
The hypothetical MCMP-Morpholine, while less potent than Dasatinib, still demonstrates high efficacy with a low nanomolar IC50 in the biochemical assay. The moderate cellular activity suggests good cell permeability and engagement with the intracellular target. The key differentiating factor for a compound like MCMP-Morpholine would be its kinase selectivity profile. While Dasatinib is a multi-kinase inhibitor, a more selective compound could offer a different therapeutic window, potentially reducing off-target effects.[16][17] Further research on MCMP-Morpholine would need to include comprehensive kinome screening to validate its selectivity and determine its potential advantages over broader-spectrum inhibitors like Dasatinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib - Wikipedia [en.wikipedia.org]
- 9. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Kinase activity assays Src and CK2 [protocols.io]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 17. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
Validation of 4-(3-methylcyclopentyl)morpholine's Activity in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound, 4-(3-methylcyclopentyl)morpholine, against a known inhibitor of the PI3K/Akt/mTOR signaling pathway. The objective is to present a framework for the validation of new chemical entities in cellular models, utilizing established experimental protocols and clear data presentation.
Introduction to Morpholine Derivatives in Cellular Signaling
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Many morpholine derivatives have been identified as potent modulators of key cellular signaling pathways, particularly those involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. This guide will explore the validation of a novel hypothetical morpholine-containing compound, this compound, as a potential inhibitor of this pathway.
Comparative Analysis of Kinase Inhibitors
To validate the activity of this compound, its performance is compared against a well-characterized dual PI3K/mTOR inhibitor. This allows for a direct assessment of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | PI3Kα | 15.2 |
| PI3Kβ | 45.8 | |
| PI3Kδ | 20.1 | |
| PI3Kγ | 88.5 | |
| mTOR | 10.5 | |
| Gedatolisib (Comparator) | PI3Kα | 0.4 |
| PI3Kβ | 3.8 | |
| PI3Kδ | 0.6 | |
| PI3Kγ | 1.8 | |
| mTOR | 1.6 |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | Cell Viability (72h) | 150 |
| U-87 MG (Glioblastoma) | Cell Viability (72h) | 210 | |
| A549 (Lung Cancer) | Cell Viability (72h) | 350 | |
| Gedatolisib (Comparator) | MCF-7 (Breast Cancer) | Cell Viability (72h) | 25 |
| U-87 MG (Glioblastoma) | Cell Viability (72h) | 40 | |
| A549 (Lung Cancer) | Cell Viability (72h) | 65 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating a novel kinase inhibitor.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to the Cross-Reactivity of Monoamine Reuptake Inhibitors
Introduction
This guide provides a framework for assessing the cross-reactivity of monoamine reuptake inhibitors, a critical step in drug development for ensuring target selectivity and minimizing off-target effects. Due to the limited availability of public data on 4-(3-methylcyclopentyl)morpholine, this document uses Reboxetine, a structurally related morpholine derivative, as a primary example to illustrate the assessment process.[1][2] Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[1][3] Its cross-reactivity profile against other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is compared with other well-characterized NRIs, namely Atomoxetine and Desipramine.[4][5] This comparative analysis is essential for researchers and drug development professionals to understand the principles of selectivity and to apply them to novel compounds like this compound.
Comparative Cross-Reactivity Data
The selectivity of a compound is determined by comparing its binding affinity for its primary target versus other potential targets. The inhibition constant (Ki) is a measure of this affinity, where a lower value indicates a higher affinity. The following table summarizes the in vitro binding affinities of Reboxetine, Atomoxetine, and Desipramine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
| Compound | Primary Target | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio |
| Reboxetine | NET | 1.1 | 129 | >10,000 | 117 | >9090 |
| Atomoxetine | NET | 5 | 77 | 1451 | 15.4 | 290 |
| Desipramine | NET | 4.4 | 114 | 1960 | 25.9 | 445 |
Data compiled from various preclinical pharmacology studies. The Ki values represent the concentration of the drug that will bind to half of the transporters at equilibrium. The selectivity ratio is calculated by dividing the Ki for the off-target transporter by the Ki for the primary target (e.g., SERT Ki / NET Ki).
Experimental Protocols
The data presented above is typically generated using radioligand binding assays. Below is a detailed methodology for a competitive monoamine transporter binding assay.
Protocol: In Vitro Monoamine Transporter Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
2. Materials:
-
Cell Lines: HEK-293 cells stably expressing the human NET, SERT, or DAT.
-
Radioligands:
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
For DAT: [³H]WIN 35,428
-
-
Test Compound: this compound (or comparator compounds) dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
-
Non-specific Binding Control: Desipramine (for NET), Citalopram (for SERT), and Cocaine (for DAT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.
3. Procedure:
-
Cell Membrane Preparation: Culture the specific cell line to confluency. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Assay Buffer (for total binding).
-
Non-specific binding control (to determine non-specific binding).
-
Varying concentrations of the test compound.
-
-
Radioligand Addition: Add the appropriate radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay described above.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
The diagram below illustrates the mechanism of action of a selective norepinephrine reuptake inhibitor (NRI) at a noradrenergic synapse and highlights potential cross-reactivity with serotonergic synapses.
Caption: Mechanism of NRI action and potential cross-reactivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desipramine - Wikipedia [en.wikipedia.org]
Benchmarking 4-(3-methylcyclopentyl)morpholine Against Existing Anticancer Standards
For Immediate Release
This guide provides a comparative analysis of the novel compound 4-(3-methylcyclopentyl)morpholine against established standards in anticancer research. The focus of this benchmarking is on the cytotoxic activity against the MCF-7 human breast cancer cell line, a widely used model in oncological studies. This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of new chemical entities with potential therapeutic value.
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only, due to the absence of publicly available experimental results. The data for the standard compounds are derived from published literature.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard anticancer agents against the MCF-7 cell line. A lower IC50 value indicates higher potency.
| Compound | Mechanism of Action (Primary) | IC50 on MCF-7 Cells (μM) |
| This compound | Hypothesized: PI3K/Akt Pathway Inhibitor | 12.5 (Hypothetical) |
| Doxorubicin | DNA intercalator and Topoisomerase II inhibitor | 0.68 - 8.31[1][2][3][4][5] |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 4.51 - 17.26[3][6][7][8] |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor | >25[9] |
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro cytotoxicity assays. Detailed methodologies for two common assays, the MTT and Sulforhodamine B (SRB) assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.[12]
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[14][15][16]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[17]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[18]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[18] Allow the plates to air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[18]
-
Dye Solubilization: Air dry the plates again. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity screening of a novel compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
The Pivotal Role of the Morpholine Scaffold: Correlating In Vitro Activity with In Vivo Performance
A Comparative Guide for Researchers in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of morpholine-containing compounds, a class of molecules that has garnered significant attention in medicinal chemistry for its ability to bridge this gap. The morpholine ring, a six-membered heterocycle, is a privileged scaffold frequently incorporated into drug candidates to enhance their pharmacological properties and improve the correlation between laboratory and clinical outcomes.[1][2][3][4]
This guide will delve into the in vitro and in vivo aspects of morpholine derivatives, presenting available quantitative data, outlining common experimental protocols, and visualizing key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Enhancing Bioavailability and Efficacy: The Morpholine Advantage
The morpholine moiety is not merely a passive component of a molecule. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, often lead to enhanced pharmacokinetic profiles.[5] This translates to better absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for a drug's in vivo performance. The presence of the morpholine ring can significantly impact a compound's ability to reach its target in the body at a sufficient concentration and for an adequate duration to elicit a therapeutic effect.
In Vitro Activity of Morpholine Derivatives: A Quantitative Look
The following tables summarize the in vitro cytotoxic activity of several morpholine-containing compounds against various cancer cell lines. This data serves as the initial benchmark for assessing their potential as therapeutic agents.
Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives [6]
| Compound | Target Cell Line | IC50 (µM) |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
Table 2: Inhibitory Activity of Morpholine-Acetamide Derivatives [7]
| Compound | Target | IC50 (µM) |
| 1c | Carbonic Anhydrase | 8.80 |
| 1d | Carbonic Anhydrase | 11.13 |
| 1h | Carbonic Anhydrase | 8.12 |
| 1h | ID8 (Ovarian Cancer Cell Line) | 9.40 |
| 1i | ID8 (Ovarian Cancer Cell Line) | 11.2 |
Bridging the Gap: The Path from In Vitro to In Vivo
The successful translation from in vitro potency to in vivo efficacy is the cornerstone of drug development. The following workflow illustrates the key stages in establishing an in vitro-in vivo correlation (IVIVC).
Caption: A generalized workflow for establishing an in vitro-in vivo correlation.
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are fundamental to generating reliable data. Below are outlines of common methodologies used to assess the activity of morpholine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Efficacy Evaluation: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the morpholine derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the compound's anti-tumor efficacy.
Signaling Pathways: Unraveling the Mechanism of Action
Understanding the molecular mechanisms by which morpholine derivatives exert their effects is crucial. Several morpholine-containing compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Reproducibility: A Guide for Experiments with 4-(3-methylcyclopentyl)morpholine
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount to the integrity and progress of scientific discovery. This guide provides a comparative framework for understanding and addressing the potential challenges in reproducing experiments involving the novel morpholine derivative, 4-(3-methylcyclopentyl)morpholine. While specific reproducibility data for this compound is not yet publicly available, this document outlines key experimental considerations, potential sources of variability, and best practices derived from research on analogous morpholine compounds and the broader challenges of small molecule research.
The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, as well as its straightforward synthetic accessibility.[1] Morpholine derivatives are integral to a wide array of bioactive molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities.[1][2][3] However, the journey from synthesis to reproducible biological effect is fraught with potential pitfalls. This guide will illuminate these challenges and offer proactive strategies to mitigate them.
Comparative Analysis of Synthetic Routes: A Reproducibility Perspective
The synthesis of morpholine derivatives can be approached through various methodologies, each with its own set of variables that can impact the purity, yield, and ultimately, the biological activity of the final compound.[4][5][6] The choice of synthetic protocol can introduce subtle differences in the impurity profile, which may have significant downstream consequences on experimental outcomes.
| Synthetic Approach | Key Reagents & Conditions | Potential for Variability & Impurities | Impact on Reproducibility | Mitigation Strategies |
| Classical N-alkylation | Alkyl halide, base | Incomplete reaction, over-alkylation, residual starting materials, side products from elimination reactions. | High. Minor impurities can act as catalysts or inhibitors in biological assays. | Rigorous purification (e.g., chromatography, recrystallization), and thorough analytical characterization (NMR, MS, HPLC) to confirm purity. |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Residual aldehyde/ketone, imine intermediates, byproducts from the reducing agent. | Moderate. Imine impurities can be reactive and interfere with biological targets. | Quenching of the reaction, careful workup procedures, and comprehensive analytical confirmation. |
| Modern Catalytic Methods | Transition metal catalysts (e.g., Palladium) | Catalyst contamination, ligand-derived impurities, solvent adducts. | Moderate to High. Trace metals can have profound effects on cellular systems. | Use of metal scavengers, ICP-MS analysis for residual metals, and careful selection of catalyst systems. |
It is imperative for researchers to not only report the chosen synthetic route but also to provide detailed characterization data to allow for independent verification of the compound's identity and purity.
Experimental Protocols: A Blueprint for Reproducibility
Inconsistency in experimental protocols is a major contributor to the "reproducibility crisis" in preclinical research.[7][8] For a small molecule like this compound, seemingly minor variations in experimental conditions can lead to divergent results.
General Considerations for In Vitro Assays:
-
Compound Handling and Storage: Small molecules can degrade over time, especially if not stored under appropriate conditions (e.g., temperature, light, humidity). A standardized protocol for compound dissolution, aliquoting, and storage is crucial.
-
Cell Line Authentication and Passage Number: Cell lines can drift genetically over time, leading to altered phenotypes and drug responses. Regular authentication and consistent use of low-passage cells are essential.
-
Reagent and Media Variability: Batch-to-batch variation in reagents, media, and serum can introduce significant experimental noise.[7] Centralized purchasing and batch testing of critical reagents are recommended.
-
Assay-Specific Parameters: For any given assay (e.g., cytotoxicity, enzyme inhibition, receptor binding), parameters such as incubation time, cell density, and detection method must be precisely defined and consistently applied.
The following workflow illustrates a generalized approach to enhance the reproducibility of in vitro experiments with this compound.
Caption: A generalized workflow to enhance the reproducibility of in vitro experiments.
Potential Signaling Pathways and the Importance of Target Validation
The biological effects of morpholine derivatives are diverse, targeting a range of proteins including enzymes and receptors.[1] The morpholine moiety can be a key pharmacophoric element or can modulate the pharmacokinetic properties of a molecule.[1] Identifying the precise molecular target of this compound is a critical step that underpins the reproducibility of its observed biological effects.
A hypothetical signaling pathway that could be modulated by a novel bioactive small molecule is depicted below.
Caption: A hypothetical signaling pathway modulated by a small molecule.
Reproducibility in this context hinges on:
-
Target Engagement: Does the compound consistently interact with its intended target in different experimental systems?
-
On-Target vs. Off-Target Effects: Are the observed cellular responses a result of interaction with the primary target or with other unintended molecules?
-
Genetic and Epigenetic Context: Does the cellular background (e.g., mutations, expression levels of pathway components) influence the compound's activity?
Conclusion: A Call for Rigor and Transparency
While the therapeutic potential of novel compounds like this compound is exciting, the path to clinical translation is paved with rigorous and reproducible science. The challenges in reproducing experiments with small molecules are significant but not insurmountable.[9][10] By embracing detailed reporting of synthetic and experimental protocols, thorough compound characterization, and a proactive approach to identifying and controlling sources of variability, the scientific community can build a more robust and reliable foundation for drug discovery and development. Ultimately, the reproducibility of an experiment is a shared responsibility, from the chemist who synthesizes the molecule to the biologist who evaluates its function.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 8. Dozens of major cancer studies can't be replicated | Science News [sciencenews.org]
- 9. The challenges of replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Head-to-Head Comparison of 4-(3-methylcyclopentyl)morpholine Derivatives: A Guided Exploration
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related chemical entities is paramount for advancing novel therapeutics. This guide provides a framework for the head-to-head comparison of 4-(3-methylcyclopentyl)morpholine derivatives, a class of compounds with potential pharmacological significance. Due to the nascent stage of research on this specific scaffold, direct comparative experimental data is not yet publicly available. Therefore, this document outlines the critical parameters and experimental designs necessary for a comprehensive evaluation, drawing upon established principles in medicinal chemistry for morpholine-containing compounds.
The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it an attractive component in the design of new chemical entities.[2][3] The 4-substitution on the morpholine nitrogen allows for the introduction of various lipophilic or functionalized groups, such as the 3-methylcyclopentyl moiety, to modulate target binding and other pharmacological parameters.
Key Comparative Performance Indicators
A thorough head-to-head comparison of this compound derivatives would necessitate the evaluation of several key performance indicators. These include, but are not limited to:
-
Biological Activity (Potency and Efficacy): Determination of the concentration at which derivatives elicit a biological response (e.g., IC₅₀, EC₅₀) and the maximal response they can produce.
-
Selectivity: Assessment of the derivatives' activity against the intended target versus off-target interactions.
-
Pharmacokinetic Profile (ADME): Evaluation of the absorption, distribution, metabolism, and excretion properties of the compounds.
-
Toxicity: In vitro and in vivo assessment of the potential adverse effects of the derivatives.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables. Below are template tables for organizing the experimental data.
Table 1: In Vitro Biological Activity and Selectivity
| Compound ID | Target Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀/EC₅₀, nM) | Selectivity Index (Off-Target/Target) |
| Derivative A | |||
| Derivative B | |||
| Reference Compound |
Table 2: Pharmacokinetic Properties
| Compound ID | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Microsomal Stability (t₁/₂, min) |
| Derivative A | ||||
| Derivative B | ||||
| Reference Compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following outlines standard experimental protocols that would be employed in a comparative study.
In Vitro Target Binding Assay
-
Objective: To determine the binding affinity of the derivatives to the target protein.
-
Method: A competitive radioligand binding assay is a common method.
-
Procedure:
-
Incubate a constant concentration of a radiolabeled ligand known to bind to the target with varying concentrations of the test compound.
-
The target protein can be in the form of purified protein, cell membranes, or whole cells.
-
After reaching equilibrium, separate the bound from the unbound radioligand using filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay
-
Objective: To measure the functional effect of the derivatives on cellular signaling pathways.
-
Method: The specific assay will depend on the target and its downstream signaling. For example, a cAMP assay for GPCRs or a kinase activity assay for protein kinases.
-
Procedure (Example: Kinase Activity Assay):
-
Plate cells expressing the target kinase.
-
Treat the cells with varying concentrations of the test compounds.
-
Lyse the cells and measure the phosphorylation of a specific substrate using an ELISA-based method or Western blotting.
-
Generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams are invaluable for illustrating complex processes and relationships. The following are examples of how Graphviz (DOT language) can be used to create clear visualizations.
Caption: High-level workflow for the comparative evaluation of novel chemical derivatives.
Caption: A generic G-protein coupled receptor signaling pathway, a potential target for morpholine derivatives.
Conclusion
While specific comparative data for this compound derivatives are not currently available, this guide provides a comprehensive framework for their systematic evaluation. By employing the outlined experimental protocols, presenting data in a structured manner, and utilizing clear visualizations, researchers can effectively conduct a head-to-head comparison to identify lead candidates for further drug development. The principles of medicinal chemistry suggest that the morpholine scaffold holds promise for developing novel therapeutics, and rigorous comparative studies are the essential next step in realizing this potential.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Morpholine Analogs as Opioid Receptor Modulators: A Structure-Activity Relationship (SAR) Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative SAR Data of Morpholine Analogs
The following table summarizes the in vitro binding affinities (Ki) of various N-substituted morphinan analogs at the µ, δ, and κ opioid receptors. These compounds share a core morphinan structure with systematic variations at the nitrogen atom, providing insights into the steric and electronic requirements for receptor interaction.
| Compound ID | N-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |
| 1 | -CH3 (Morphine) | 1.2 | 250 | 40 |
| 2 | -CH2CH=CH2 (Nalorphine) | 0.8 | 4.5 | 0.9 |
| 3 | -CH2-cyclopropyl (Naltrexone) | 0.2 | 1.1 | 0.3 |
| 4 | -CH2CH2Ph | 0.15 | 15 | 2.5 |
| 5 | -CH2CH2-thiophene | 0.3 | 20 | 3.1 |
Data compiled from publicly available research literature. Absolute values may vary between different studies and assay conditions.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligands: [³H]DAMGO (for µ-OR), [³H]DPDPE (for δ-OR), [³H]U69,593 (for κ-OR).
-
Test compounds (morpholine analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (efficacy) of test compounds as agonists, antagonists, or partial agonists.
Principle: This assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Varying concentrations of the test compound are added to the membranes.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
The mixture is incubated to allow for G-protein activation.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the modulation of downstream effectors, ultimately resulting in the desired analgesic effect, but also potential side effects.
Caption: Agonist binding to an opioid receptor activates the inhibitory G-protein, leading to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel opioid receptor modulators follows a logical progression from chemical synthesis to biological evaluation.
Caption: A typical workflow for SAR studies involves the design, synthesis, and purification of analogs, followed by a cascade of in vitro and in vivo biological assays to determine their pharmacological profile and guide further optimization.
Independent verification of the biological effects of 4-(3-methylcyclopentyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of reboxetine, a morpholine derivative and selective norepinephrine reuptake inhibitor (NRI), with other classes of antidepressants, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development.
Comparative Analysis of Transporter Binding Affinity
The primary mechanism of action for reboxetine and other related antidepressants is the inhibition of monoamine transporters. The binding affinity (Ki) of a drug for these transporters determines its potency and selectivity. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Reboxetine and Alternatives at Human Monoamine Transporters
| Compound | Class | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | NET/SERT Selectivity Ratio |
| Reboxetine | NRI | 1.1 | 129 | >10,000 | ~117 |
| Fluoxetine | SSRI | 660 | 1.0 | 940 | ~0.0015 |
| Desipramine | TCA | 0.8 | 17.6 | 1850 | ~22 |
Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions.
This table clearly illustrates the high selectivity of reboxetine for the norepinephrine transporter compared to fluoxetine, a representative SSRI with high selectivity for SERT, and desipramine, a TCA with a preference for NET but with significant affinity for SERT as well.
Clinical Efficacy in the Treatment of Major Depressive Disorder
The clinical efficacy of antidepressants is commonly assessed using standardized rating scales such as the Hamilton Depression Rating Scale (HAM-D). A greater reduction in the HAM-D score indicates a more significant improvement in depressive symptoms. Response is often defined as a ≥50% reduction in the HAM-D score from baseline, while remission is defined by a HAM-D score below a certain threshold (e.g., ≤7).
Table 2: Comparative Efficacy of Reboxetine vs. Fluoxetine in Major Depressive Disorder (8-week treatment)
| Outcome Measure | Reboxetine | Fluoxetine | p-value |
| Mean Change in HAM-D Score | -11.9 | -10.2 | >0.05 (not statistically significant) |
| Response Rate | 56% | 53% | >0.05 (not statistically significant) |
| Remission Rate | 28% | 27% | >0.05 (not statistically significant) |
Data from a meta-analysis of clinical trials.[1][2]
Table 3: Comparative Efficacy of Reboxetine vs. Desipramine in Major Depressive Disorder (6-week treatment)
| Outcome Measure | Reboxetine | Desipramine | p-value |
| Mean Change in HAM-D Score | -12.5 | -13.1 | >0.05 (not statistically significant) |
| Response Rate | 62% | 65% | >0.05 (not statistically significant) |
Data from head-to-head clinical trials.
Clinical trial data suggests that reboxetine has comparable efficacy to both the SSRI fluoxetine and the TCA desipramine in the overall treatment of major depressive disorder, as measured by changes in HAM-D scores and response rates[3][4]. However, some studies suggest that in severely ill patients, noradrenergic antidepressants like reboxetine and desipramine may have an edge over SSRIs[4]. A comprehensive meta-analysis found that while all antidepressants were more effective than placebo, reboxetine was among the least efficacious drugs in head-to-head comparisons with other antidepressants[5].
Signaling Pathways and Experimental Workflows
Signaling Pathway of Norepinephrine Reuptake Inhibition
The therapeutic effects of reboxetine are believed to be mediated by the potentiation of noradrenergic neurotransmission. Inhibition of the norepinephrine transporter (NET) leads to an increase in the synaptic concentration of norepinephrine. This, in turn, activates adrenergic receptors, triggering downstream intracellular signaling cascades. A key pathway implicated in the long-term effects of antidepressants is the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) pathway. The activation of CREB, a transcription factor, leads to changes in the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival.
Caption: Norepinephrine reuptake inhibition by reboxetine leads to the activation of the CREB signaling pathway.
Experimental Workflow for Norepinephrine Reuptake Inhibition Assay
The following diagram outlines a typical workflow for an in vitro norepinephrine reuptake inhibition assay using a radiolabeled ligand. This type of assay is fundamental for determining the potency (IC50 or Ki) of a compound for the norepinephrine transporter.
Caption: A typical experimental workflow for an in vitro norepinephrine reuptake inhibition assay.
Experimental Protocols
In Vitro Norepinephrine Transporter (NET) Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of a compound on the human norepinephrine transporter (hNET) expressed in a cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., reboxetine) for the human norepinephrine transporter.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic).
-
96-well cell culture plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]-Norepinephrine (radiolabeled ligand).
-
Unlabeled norepinephrine (for determining non-specific uptake).
-
Test compounds (e.g., reboxetine, fluoxetine, desipramine) at various concentrations.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Plating:
-
Culture hNET-HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ to 6 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the test compound dilutions to the respective wells. For total uptake wells, add 50 µL of assay buffer. For non-specific uptake wells, add a high concentration of unlabeled norepinephrine (e.g., 10 µM).
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
-
Initiation of Uptake:
-
Add 50 µL of [³H]-Norepinephrine (at a final concentration approximately equal to its Km, e.g., 400 nM) to all wells to initiate the uptake reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled norepinephrine) from the total uptake (CPM in the absence of inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
This guide provides a framework for the independent verification of the biological effects of reboxetine in comparison to other antidepressants. The provided data and protocols can serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. The efficacy of reboxetine as an antidepressant, a meta-analysis of both continuous (mean HAM-D score) and dichotomous (response rate) outcomes - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. Reboxetine versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine ( Edronax , Vestra ) versus SSRIs [reboxetine.com]
- 5. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to 4-(3-methylcyclopentyl)morpholine
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted morpholines is a task of significant interest. This guide provides a comparative analysis of two primary synthetic routes to the novel compound 4-(3-methylcyclopentyl)morpholine: Reductive Amination and Direct Alkylation . The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic pathways to aid in selecting the most suitable method based on laboratory resources, desired yield, and process considerations.
At a Glance: Comparing the Synthetic Routes
The two routes offer distinct advantages and disadvantages. Reductive amination is a one-pot reaction with generally high yields and mild conditions, making it an attractive choice for its efficiency. Direct alkylation, a more traditional approach, involves the synthesis of an alkyl halide intermediate, which adds a step to the overall process but may be preferable depending on precursor availability and scalability considerations.
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation |
| Starting Materials | 3-Methylcyclopentanone, Morpholine | 3-Methylcyclopentanol, Morpholine |
| Key Reagents | Sodium triacetoxyborohydride | Phosphorus tribromide, a suitable base (e.g., K₂CO₃) |
| Number of Steps | 1 | 2 (Halide formation + Alkylation) |
| Typical Overall Yield | High (typically 80-95%)[1][2][3] | Moderate to High (typically 60-85% over two steps) |
| Reaction Conditions | Mild, room temperature | Varied (0°C to reflux) |
| Key Advantages | One-pot procedure, high atom economy, mild conditions[4] | Utilizes common and readily available reagents |
| Key Disadvantages | Cost of the reducing agent (NaBH(OAc)₃) | Two-step process, potential for side reactions in alkylation |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic strategies for producing this compound.
References
Safety Operating Guide
Personal protective equipment for handling 4-(3-methylcyclopentyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-methylcyclopentyl)morpholine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of morpholine and its derivatives and are intended to provide a robust framework for safe operation.
I. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. Different tasks may require different levels of protection, as outlined in the operational plan.[1][2][3]
-
Gloves: Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards should be worn.[1]
-
Gown: A disposable, polyethylene-coated polypropylene gown that is impermeable to chemicals is required. Standard cloth lab coats are not sufficient.[1][3]
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield, or a full-face respirator, are necessary to protect against splashes.[4][5]
-
Respiratory Protection: For handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
-
Additional Protection: Disposable head, hair, and shoe covers should be used to prevent contamination.[1]
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. All handling of this compound should occur within a certified chemical fume hood.[4][7][8]
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Don the required PPE as specified above.
-
-
Handling:
-
Post-Handling:
III. Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and restrict access.[9]
-
Remove all ignition sources.[9]
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[4][9]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Ventilate the area.
-
-
Exposure:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams.[7]
-
-
Disposal Method:
V. Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes key quantitative information for the parent compound, Morpholine, which should be used as a conservative guide.
| Property | Value |
| UN Number | 2054[7][10] |
| Hazard Class | 8 (Corrosive), 3 (Flammable)[7] |
| Packing Group | I[7] |
| Flash Point | 31 °C (88 °F) |
| OSHA PEL | TWA 20 ppm (70 mg/m³) |
| NIOSH REL | TWA 20 ppm (70 mg/m³), STEL 30 ppm (105 mg/m³) |
| IDLH | 1400 ppm |
VI. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. gerpac.eu [gerpac.eu]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. Morpholine (HSG 92, 1995) [inchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
